(2S,3S)-2-Amino-3-phenylbutyric acid-HCl
Description
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Properties
IUPAC Name |
(2S,3S)-2-amino-3-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H/t7-,9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKWQBMDOXGYAA-KUSKTZOESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Discovery and Synthesis of (2S,3S)-2-Amino-3-phenylbutyric Acid
Abstract: This guide provides an in-depth technical exploration of (2S,3S)-2-amino-3-phenylbutyric acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. We will traverse its initial discovery, delve into the intricacies of its stereoselective synthesis, and present validated protocols for its preparation. The narrative is framed from the perspective of a senior application scientist, emphasizing the rationale behind methodological choices and ensuring the trustworthiness of the presented data.
Introduction: The Significance of Stereoisomerism in Phenylalanine Analogs
The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a cornerstone of modern pharmacology. Non-proteinogenic amino acids, such as the four stereoisomers of 2-amino-3-phenylbutyric acid, offer a rich scaffold for designing novel therapeutics. Among these, the (2S,3S) isomer has garnered attention for its unique conformational constraints and potential as a building block in peptidomimetics and other bioactive molecules. This guide will focus specifically on the discovery and synthesis of this particular stereoisomer, providing researchers with a robust technical resource.
Historical Context and Discovery
The exploration of β-phenylalanine analogs dates back to the mid-20th century, driven by the desire to understand the structure-activity relationships of peptides and to create analogs with modified biological activity and stability. While the initial focus was on the more common (2S,3R) and (2R,3S) diastereomers (threo series) and (2S,3S) and (2R,3R) diastereomers (erythro series), the specific isolation and characterization of the (2S,3S) isomer evolved with the advancement of stereoselective synthesis and analytical techniques. Early research often resulted in diastereomeric mixtures, and the challenge lay in the efficient separation and unambiguous identification of each stereoisomer.
Stereoselective Synthesis of (2S,3S)-2-Amino-3-phenylbutyric Acid: A Methodological Deep Dive
The primary challenge in synthesizing (2S,3S)-2-amino-3-phenylbutyric acid lies in controlling the stereochemistry at two adjacent chiral centers. Numerous strategies have been developed to address this, ranging from classical resolution to modern asymmetric catalysis.
Chiral Pool Synthesis
One of the earliest and still relevant approaches involves utilizing a readily available chiral starting material, a "chiral pool," to introduce one of the stereocenters. For instance, L-phenylalanine can serve as a starting point, with subsequent modifications to introduce the second chiral center with the desired (S) configuration.
Asymmetric Synthesis: The Modern Paradigm
The advent of asymmetric synthesis has revolutionized the preparation of enantiomerically pure compounds. Several key methodologies have been successfully applied to the synthesis of (2S,3S)-2-amino-3-phenylbutyric acid.
The Sharpless asymmetric dihydroxylation is a key reaction in the enantioselective synthesis of chiral vicinal diols from alkenes using osmium tetroxide and a chiral quinine ligand.[1][2] This method has broad applications in the total synthesis of various natural products, including amino acids.[2][3][4] The reaction's success hinges on the selection of the appropriate chiral ligand, with (DHQ)2PHAL and (DHQD)2PHAL being common choices that direct the stereochemical outcome of the dihydroxylation.[1] The resulting vicinal diols are versatile intermediates that can be further elaborated to the target amino acid.[2]
Enzymatic resolution offers a highly selective and environmentally benign approach to separate a racemic mixture of 2-amino-3-phenylbutyric acid or its derivatives.[] This method leverages the stereospecificity of enzymes, such as lipases, esterases, or aminoacylases, to selectively react with one enantiomer, allowing for the separation of the two.[][6] For instance, a racemic ester of 2-amino-3-phenylbutyric acid can be subjected to enzymatic hydrolysis, where the enzyme will selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. These two compounds, now having different physical properties, can be readily separated. The advantages of enzymatic resolution include high efficiency, mild reaction conditions, and reduced environmental impact.[]
Experimental Protocols
General Considerations
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents should be of high purity and used as received from commercial suppliers or purified by standard methods. Analytical thin-layer chromatography (TLC) should be performed on pre-coated silica gel plates, and visualization should be achieved using UV light and/or appropriate staining reagents. Column chromatography for purification should be performed using silica gel of the specified mesh size. Nuclear magnetic resonance (NMR) spectra should be recorded on a high-field spectrometer, and chemical shifts should be reported in parts per million (ppm) relative to a standard internal reference. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.
Representative Protocol: Asymmetric Synthesis via Sharpless Dihydroxylation
This protocol is a representative example and may require optimization for specific substrates and scales.
Step 1: Synthesis of (E)-Methyl 3-phenylbut-2-enoate
A solution of benzaldehyde (1.0 eq) and methyl 2-(triphenylphosphoranylidene)propanoate (1.1 eq) in anhydrous toluene is heated at reflux for 12 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (E)-methyl 3-phenylbut-2-enoate.
Step 2: Sharpless Asymmetric Dihydroxylation
To a stirred solution of AD-mix-β (1.4 g per mmol of olefin) and methanesulfonamide (1.0 eq) in a 1:1 mixture of t-butanol and water at 0 °C is added (E)-methyl 3-phenylbut-2-enoate (1.0 eq). The reaction mixture is stirred vigorously at 0 °C until the reaction is complete (monitored by TLC). Solid sodium sulfite (1.5 g per mmol of olefin) is then added, and the mixture is stirred for an additional hour at room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired (2S,3S)-diol.
Step 3: Conversion of the Diol to (2S,3S)-2-Amino-3-phenylbutyric acid
The purified diol is then converted to the target amino acid through a series of standard transformations, which may include:
-
Protection of the diol as an acetonide.
-
Conversion of the ester to a primary amide.
-
Hofmann rearrangement to install the amino group.
-
Deprotection of the acetonide and hydrolysis of the resulting intermediate to yield the final amino acid.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Synthetic Route | Key Reagents/Catalysts | Typical Yield (%) | Enantiomeric Excess (%) | Advantages | Disadvantages |
| Sharpless Asymmetric Dihydroxylation | OsO4, (DHQD)2PHAL, K3Fe(CN)6 | 60-75 (overall) | >95 | High stereoselectivity, predictable outcome. | Use of toxic and expensive osmium tetroxide. |
| Enzymatic Resolution | Lipase, Racemic Ester | 40-50 (for each enantiomer) | >99 | High enantiomeric purity, mild conditions. | Maximum theoretical yield of 50% for the desired enantiomer. |
| Chiral Pool Synthesis | L-Phenylalanine | Variable | Dependent on the stereoselectivity of subsequent steps. | Utilizes a readily available chiral starting material. | Can involve multiple steps and protecting group manipulations. |
Visualization of Synthetic Workflow
Sharpless Asymmetric Dihydroxylation Pathway
Caption: Synthetic workflow for (2S,3S)-2-Amino-3-phenylbutyric acid via Sharpless Asymmetric Dihydroxylation.
Enzymatic Resolution Workflow
Caption: Workflow for obtaining (2S,3S)-2-Amino-3-phenylbutyric acid via enzymatic resolution.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The stereochemical outcome of the Sharpless asymmetric dihydroxylation is highly predictable based on the choice of the chiral ligand. The progress and purity at each step can be rigorously monitored by standard analytical techniques such as TLC, NMR, and HPLC. For enzymatic resolutions, the enantiomeric excess of the product should be determined by chiral HPLC to validate the stereoselectivity of the enzyme. The final product's identity and purity must be confirmed by a full suite of analytical data, including ¹H NMR, ¹³C NMR, HRMS, and comparison to literature data or an authentic sample.
Conclusion
The synthesis of enantiomerically pure (2S,3S)-2-amino-3-phenylbutyric acid is a challenging yet achievable goal for the synthetic chemist. This guide has provided a comprehensive overview of the key synthetic strategies, with a focus on asymmetric dihydroxylation and enzymatic resolution. By understanding the principles behind these methods and adhering to rigorous experimental and analytical practices, researchers can confidently prepare this valuable building block for applications in drug discovery and development.
References
- Application of sharpless asymmetric dihydroxylation to synthesis of chiral β-amino alcohols. (2025, August 7).
-
Sharpless Asymmetric Dihydroxylation - Encyclopedia.pub. (2023, April 3). Retrieved from [Link]
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2023, March 17). MDPI. Retrieved from [Link]
-
Applications of sharpless asymmetric dihydroxylation in the total synthesis of natural products. (n.d.). Zenodo. Retrieved from [Link]
-
Advances in Enzymatic Synthesis of D-Amino Acids. (2020, February 25). National Center for Biotechnology Information. Retrieved from [Link]
- A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. (2007, September 17).
- Stereoselective synthesis of 2,3-diamino acids. 2,3-Diamino-4-phenylbutanoic acid. (1987, July 1). The Journal of Organic Chemistry, 52(15), 3303-3307.
- Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S). (n.d.). Google Patents.
-
A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid. (n.d.). Google Patents.
- The resolution of amino acids by asymmetric enzymatic synthesis. (1951). Journal of Biological Chemistry, 192(2), 447-455.
- Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. (2023, May 9). International Journal of Molecular Sciences, 24(9), 8415.
Sources
Potential biological targets of (2S,3S)-beta-methylphenylalanine
Technical Guide: Biological Targets of (2S,3S)- -Methylphenylalanine
Executive Summary
(2S,3S)-
Core Utility:
-
Target Selectivity: Locks peptide ligands into bioactive conformations, often shifting selectivity between receptor subtypes (e.g.,
vs. opioid receptors). -
Metabolic Stability: Steric bulk at the
-carbon hinders access by proteolytic enzymes (e.g., chymotrypsin), significantly extending the half-life of peptide therapeutics. -
Biosynthetic Origin: It is a critical building block of the glycopeptide antibiotic mannopeptimycin , synthesized by the enzyme MppJ .
Structural & Mechanistic Basis
To understand the biological targeting, one must understand the structural imposition this molecule places on a peptide backbone.
The Conformational Lock
In standard L-phenylalanine, the side chain has significant rotational freedom. In (2S,3S)-
-
Constraint: This forces the side chain into a specific region of Ramachandran space.
-
Result: When incorporated into a peptide, it nucleates specific secondary structures (often
-turns or helices), reducing the entropic penalty of binding to a receptor.
Proteolytic Shielding
Proteases like chymotrypsin cleave peptide bonds adjacent to aromatic residues. The mechanism relies on the aromatic ring fitting into a hydrophobic pocket (S1 subsite).
-
Mechanism: The
-methyl group sterically interferes with the optimal seating of the phenyl ring in the protease active site, rendering the adjacent peptide bond resistant to hydrolysis.
Primary Biological Targets
Delta-Opioid Receptor (DOR)
The most extensively validated application of (2S,3S)-
-
Context: Deltorphins are natural peptides that bind DOR.
-
The Modification: Replacing the native Phenylalanine at position 3 (Phe
) with (2S,3S)- -MePhe. -
Outcome:
-
Selectivity: The constraint prevents the phenyl ring from adopting the conformation required for Mu-Opioid Receptor (MOR) binding, while locking it into the bioactive conformation for DOR.
-
Potency: Analogs containing this residue often show sub-nanomolar affinity for DOR with >1000-fold selectivity over MOR.
-
Key Data Point:
| Peptide Analog | Target Receptor | Affinity (
Bacterial Cell Wall (Lipid II)
(2S,3S)-
-
Biological Target: Lipid II (a peptidoglycan precursor).[1]
-
Mechanism: The rigid conformation of the
-MePhe residue within the cyclic hexapeptide core of mannopeptimycin is essential for creating the binding pocket that sequesters Lipid II. -
Effect: Inhibition of cell wall biosynthesis (transglycosylation step), effective against VRE (Vancomycin-Resistant Enterococci) and MRSA.[2]
Biosynthetic Target: MppJ Enzyme
For researchers in synthetic biology, the "target" is the enzyme that produces this residue.
-
Enzyme: MppJ (a non-heme iron, SAM-dependent methyltransferase).
-
Reaction: It catalyzes the
-methylation of phenylpyruvate (or related intermediates) to yield the (2S,3S) isomer specifically. -
Application: Engineering MppJ allows for the biocatalytic production of this amino acid for synthetic use.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporation
Due to the steric bulk of the
Protocol: High-Efficiency Coupling of (2S,3S)-
-
Resin Preparation: Swell Wang or Rink Amide resin in DMF for 30 min.
-
Deprotection: Remove Fmoc group (20% piperidine in DMF, 2 x 5 min).
-
Coupling Cocktail:
-
Amino Acid: 3.0 equivalents of Fmoc-(2S,3S)-
-MePhe-OH. -
Activator: HATU (3.0 eq) or PyAOP (preferred for sterically hindered amino acids).
-
Base: HOAt (3.0 eq) + DIPEA (6.0 eq).
-
-
Reaction Time: Double coupling is mandatory .
-
Coupling 1: 2 hours at Room Temperature.
-
Coupling 2: 4 hours or overnight.
-
-
Monitoring: Use the Chloranil test (more sensitive than Kaiser for secondary amines/hindered residues) to verify coupling completion.
Radioligand Binding Assay (Opioid Receptor)
To validate the target affinity of a peptide containing this residue:
-
Membrane Prep: Use CHO cells stably expressing human DOR or MOR.
-
Radioligand:
-
For DOR: [³H]-DPDPE or [³H]-Deltorphin II.
-
For MOR: [³H]-DAMGO.
-
-
Incubation:
-
Mix 50 µg membrane protein with radioligand (at
concentration) and varying concentrations of the (2S,3S)- -MePhe peptide ( to M). -
Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA.
-
Incubate: 90 min at 25°C.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Visualization of Mechanism
The following diagram illustrates how (2S,3S)-
Caption: Dual pathways of (2S,3S)-beta-MePhe utility: Synthetic constraint for GPCR targeting (top) and natural antibiotic activity against cell walls (bottom).
References
-
Biosynthesis and Enzymology (MppJ)
- Title: Structure and mechanism of a nonhaem-iron SAM-dependent C-methyltransferase.
- Source:N
-
URL:[Link]
-
Opioid Receptor Selectivity
- Title: Synthesis and biological properties of -MePhe analogues of deltorphin I and dermenkephalin: influence of biased of Phe residues on peptide recognition for -opioid receptors.
- Source:Journal of Peptide Research (1997)
-
URL:[Link]
-
Mannopeptimycin & Lipid II Binding
-
Conform
- Title: Conformational Properties of the Unnatural Amino Acid -Methylphenylalanine in a Linear Octapeptide System.
- Source:The Journal of Organic Chemistry (1997)
-
URL:[Link]
Sources
- 1. Mechanism of Action of the Mannopeptimycins, a Novel Class of Glycopeptide Antibiotics Active against Vancomycin-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Mechanism of action of the mannopeptimycins, a novel class of glycopeptide antibiotics active against vancomycin-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Diastereoselective synthesis of (2S,3S)-2-Amino-3-phenylbutyric acid
Application Note: AN-SYN-2026-04 Topic: Diastereoselective Synthesis of (2S,3S)-2-Amino-3-phenylbutyric Acid Methodology: Asymmetric Hydrogenation using Rh(I)-Bisphospholane Catalysts
Executive Summary
(2S,3S)-2-Amino-3-phenylbutyric acid (also referred to as
This Application Note details a scalable, high-fidelity protocol for synthesizing the (2S,3S)-isomer with >98% enantiomeric excess (ee) and >95% diastereomeric excess (de). Unlike chiral auxiliary methods (e.g., Evans oxazolidinones) which are stoichiometric and waste-intensive, this protocol utilizes Asymmetric Catalytic Hydrogenation . We employ a Rhodium(I) complex with the
Strategic Analysis & Mechanism
The Stereochemical Challenge
The target molecule possesses two contiguous stereocenters (
-
Enantioselectivity: Controlled by the chiral ligand on the metal center.
-
Diastereoselectivity: Controlled by the geometry of the alkene precursor ((E) vs (Z)) and the mechanism of hydrogen addition (syn-addition).
The Solution: Rh-DuPhos System
The Burk family of ligands (DuPhos/BPE) creates a rigid, electron-rich chiral pocket around the Rhodium center.
-
Ligand: (S,S)-1,2-Bis(2,5-dimethylphospholano)benzene [(S,S)-Me-DuPhos].
-
Precursor: Methyl (Z)-2-acetamido-3-phenylbut-2-enoate.
-
Mechanism: The Rhodium catalyst coordinates to the enamide alkene and the amide carbonyl. The (S,S)-ligand sterically blocks the Si-face, forcing
delivery to the Re-face of the (Z)-alkene. This yields the (2S,3S) configuration via syn-addition.
Workflow Visualization
Figure 1: Synthetic workflow from Acetophenone to the chiral amino acid target.[1][2]
Detailed Experimental Protocols
Protocol A: Synthesis of the Dehydroamino Acid Precursor
Objective: Synthesize Methyl (Z)-2-acetamido-3-phenylbut-2-enoate. The (Z)-geometry is critical ; the (E)-isomer will yield the diastereomer (2S,3R).
Reagents:
-
Acetophenone (1.0 equiv)
-
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate (Schmidt's Phosphonate) (1.1 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)
-
Solvent: Dichloromethane (DCM)
Step-by-Step:
-
Setup: Flame-dry a 500 mL round-bottom flask under Nitrogen.
-
Dissolution: Dissolve Schmidt's Phosphonate (10.0 g, 37.4 mmol) in anhydrous DCM (150 mL).
-
Activation: Cool to 0°C. Add DBU (6.8 g, 44.9 mmol) dropwise over 10 minutes. The solution will turn slightly yellow.
-
Addition: Add Acetophenone (4.0 g, 33.3 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Note: Ketones react slower than aldehydes; monitoring by TLC is essential.
-
Workup: Quench with 1N HCl (100 mL). Separate the organic layer.[3][4] Wash with saturated
and brine. Dry over and concentrate. -
Purification (Critical): The crude material contains E/Z isomers. Recrystallize from EtOAc/Hexanes (1:4). The (Z)-isomer typically crystallizes preferentially.
-
Validation: Check
NMR.[4] The vinyl proton and the amide NH have a characteristic shift relationship in the (Z)-isomer (NH is often further downfield due to H-bonding with the ester carbonyl).
-
Protocol B: Asymmetric Hydrogenation (The Application Core)
Objective: Enantioselective reduction of the C=C bond.
Reagents:
-
Substrate: Methyl (Z)-2-acetamido-3-phenylbut-2-enoate (from Protocol A).
-
Catalyst: (+)-1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate. Abbreviated as [Rh((S,S)-Me-DuPhos)(COD)]OTf .
-
Solvent: Degassed Methanol (MeOH).
Equipment:
-
High-pressure hydrogenation vessel (e.g., Parr reactor or Fischer-Porter bottle).
-
Glovebox or Schlenk line for catalyst handling.
Step-by-Step:
-
Catalyst Loading: In a Nitrogen-filled glovebox, dissolve the substrate (1.0 g, 4.3 mmol) and the Rh-catalyst (15 mg, 0.02 mmol, S/C ratio ~200:1) in degassed MeOH (10 mL).
-
Expert Tip: DuPhos catalysts are air-sensitive in solution. Ensure strictly anaerobic conditions during setup.
-
-
Pressurization: Transfer the solution to the hydrogenation vessel. Seal and remove from the glovebox.
-
Purge: Connect to the
line. Purge the line 3 times with . Pressurize the vessel to 30 psi, vent, and repeat 3 times to remove headspace . -
Reaction: Pressurize to 60 psi (4 bar)
. Stir vigorously at 25°C for 12 hours.-
Kinetics: The reaction is usually fast. If
uptake ceases, the reaction is complete.
-
-
Workup: Vent the
(fume hood). Concentrate the solvent via rotary evaporation.[3] -
Purification: Pass the residue through a short plug of silica gel (eluting with EtOAc) to remove the catalyst.
Yield: Quantitative conversion is typical (>95%).
Quality Control & Analytical Data
To validate the (2S,3S) configuration, compare against the following standard metrics.
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Enantiomeric Excess (ee) | > 98% | Chiral HPLC (Daicel Chiralcel OD-H) |
| Diastereomeric Ratio (dr) | > 95:5 (syn:anti) | |
| Optical Rotation |
HPLC Method (Chiralcel OD-H):
-
Mobile Phase: Hexanes/Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times:
-
(2R,3R)-isomer:
min -
(2S,3S)-isomer:
min (Major Product)
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low ee (<80%) | Oxygen contamination during catalyst setup. | Use a glovebox; ensure Methanol is rigorously degassed (freeze-pump-thaw). |
| Low de (Mixture of diastereomers) | Impure precursor (E/Z mixture). | Recrystallize the dehydroamino ester again. Ensure pure (Z)-geometry before hydrogenation. |
| No Reaction | Catalyst poisoning (Sulphur/Phosphines in substrate). | Purify the precursor via silica chromatography to remove trace DBU or phosphonate byproducts. |
References
-
Burk, M. J., et al. (1995).
-Acylaminoacrylates: Synthesis of -Amino Acids." Journal of the American Chemical Society.[2][5] -
Burk, M. J. (2000). "Modular Phospholane Ligands in Asymmetric Catalysis." Accounts of Chemical Research.
-
Soloshonok, V. A., et al. (2004). "Practical Synthesis of Enantiomerically Pure
-Methylphenylalanine." Journal of Organic Chemistry. (Alternative Ni-BPB Method). -
Jerphagnon, T., et al. (2004).
-Disubstituted Dehydroamino Acid Derivatives." Tetrahedron: Asymmetry.
Sources
(2S,3S)-2-Amino-3-phenylbutyric Acid: A Guide to its Application as a Chiral Building Block in Organic Synthesis
Introduction: The Value of Steric Hindrance and Conformational Rigidity
In the landscape of asymmetric synthesis and drug discovery, the quest for molecular scaffolds that offer precise stereochemical control and unique conformational properties is paramount. Among the arsenal of chiral building blocks, unnatural amino acids present a particularly powerful toolkit. (2S,3S)-2-Amino-3-phenylbutyric acid, a stereoisomer of β-methylphenylalanine, has emerged as a valuable synthon, prized for the conformational constraints it imparts upon peptide backbones and its utility in diastereoselective reactions. The strategic placement of a methyl group on the β-carbon of the phenylalanine side chain introduces significant steric hindrance, which can stabilize specific secondary structures, such as β-turns and helical motifs, in peptides. This conformational rigidity is of profound interest to medicinal chemists seeking to enhance the metabolic stability, receptor-binding affinity, and oral bioavailability of peptide-based therapeutics.
This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the synthesis of (2S,3S)-2-Amino-3-phenylbutyric acid, its conversion into versatile chiral auxiliaries, and detailed protocols for its application in key asymmetric carbon-carbon bond-forming reactions. The methodologies presented are grounded in established literature, with an emphasis on the mechanistic rationale behind experimental choices to ensure both technical accuracy and practical utility.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of (2S,3S)-2-Amino-3-phenylbutyric acid and its derivatives is essential for characterization and quality control in synthesis.
| Property | Value | Source |
| IUPAC Name | (2S,3S)-2-amino-3-phenylbutanoic acid | N/A |
| Synonyms | (2S,3S)-β-methylphenylalanine | CHEBI:77031[1] |
| CAS Number | 90731-57-0 | [2] |
| Molecular Formula | C₁₀H₁₃NO₂ | [3] |
| Molecular Weight | 179.22 g/mol | [3] |
| Appearance | White solid | General knowledge |
| N-Boc Derivative | (2S, 3S)-Boc-beta-methyl-phenylalanine | [2] |
| N-Boc MW | 279.33 g/mol | [2] |
Asymmetric Synthesis of (2S,3S)-2-Amino-3-phenylbutyric Acid
The stereoselective synthesis of β-methylphenylalanine isomers is a non-trivial challenge, requiring precise control over two contiguous stereocenters. A robust strategy for accessing all four isomers, including the desired (2S,3S) configuration, has been developed, providing a reliable source of this valuable building block.[4] While biocatalytic methods are also emerging,[5][6][7] chemical synthesis via chiral auxiliaries remains a cornerstone in many research laboratories.
The following section outlines a conceptual pathway based on established methodologies for the synthesis of β-substituted amino acids, which can be adapted for the preparation of the (2S,3S) isomer. A common approach involves the diastereoselective alkylation of a chiral glycine enolate equivalent.
Application as a Chiral Auxiliary: The Oxazolidinone Approach
A primary application of (2S,3S)-2-Amino-3-phenylbutyric acid in organic synthesis is its conversion into a chiral auxiliary to direct the stereochemical outcome of subsequent reactions. The most common and well-understood auxiliaries derived from amino acids are the Evans-type oxazolidinones.[8][9][]
Workflow for Chiral Auxiliary Synthesis and Application
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Application Note: 1H and 13C NMR Analysis of (2S,3S)-2-Amino-3-phenylbutyric acid
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in pharmaceutical research and development, offering detailed insights into molecular structure, purity, and dynamics.[1][2] For chiral molecules such as (2S,3S)-2-Amino-3-phenylbutyric acid, a substituted derivative of phenylalanine, NMR is indispensable for confirming stereochemistry and ensuring the quality of active pharmaceutical ingredients (APIs).[3] This application note provides a comprehensive guide to the 1H and 13C NMR analysis of (2S,3S)-2-Amino-3-phenylbutyric acid, detailing optimized protocols for sample preparation, data acquisition, and spectral interpretation. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible results in a regulated environment.[4]
Core Principles of NMR for Structural Elucidation
NMR spectroscopy leverages the magnetic properties of atomic nuclei to provide information about the chemical environment and connectivity of atoms within a molecule.[5] For (2S,3S)-2-Amino-3-phenylbutyric acid, 1H NMR provides information on the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. 13C NMR, while less sensitive, offers a wider chemical shift range, providing a distinct signal for each unique carbon atom in the molecule.[6][7] The combination of 1D (1H, 13C) and 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), allows for unambiguous assignment of all proton and carbon signals, which is crucial for confirming the specific stereoisomer.[8][9]
Experimental Design and Rationale
The successful NMR analysis of (2S,3S)-2-Amino-3-phenylbutyric acid hinges on a well-designed experimental workflow. This involves careful consideration of sample preparation, choice of solvent, and selection of appropriate NMR experiments.
Diagram of the NMR Analysis Workflow
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Application Note: A Robust Chiral HPLC Method for the Diastereoselective Separation of 2-Amino-3-phenylbutyric Acid Isomers
Abstract
This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the (2S,3S) and (2R,3S) diastereomers of 2-Amino-3-phenylbutyric acid. The stereochemical purity of this compound is critical in pharmaceutical development, as different stereoisomers can exhibit varied pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive protocol, explains the scientific rationale behind the method development, and offers insights into the principles of chiral recognition. The method utilizes a macrocyclic glycopeptide-based Chiral Stationary Phase (CSP), demonstrating excellent resolution and selectivity under polar ionic mode conditions. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Stereochemical Challenge
2-Amino-3-phenylbutyric acid is a non-proteinogenic amino acid that contains two stereogenic centers, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The (2S,3S) and (2R,3S) isomers are diastereomers—stereoisomers that are not mirror images of each other. In drug development, the precise stereochemical configuration of an active pharmaceutical ingredient (API) is paramount. Diastereomers, unlike enantiomers, possess different physicochemical properties, which can lead to significant differences in their biological activity, metabolic pathways, and potential toxicity.[1][2] Therefore, a reliable analytical method to separate and quantify these isomers is essential for ensuring the safety, efficacy, and quality of pharmaceutical products.
Direct separation using chiral High-Performance Liquid Chromatography (HPLC) is the most effective and widely adopted technique for this purpose.[3][4] This method relies on the differential interaction between the stereoisomers and a Chiral Stationary Phase (CSP), leading to different retention times and, consequently, separation.[5]
The Principle of Chiral Recognition
Chiral separation by HPLC is achieved through the formation of transient, diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase.[5][6] For a separation to occur, there must be a sufficient difference in the stability of these complexes. This stability is governed by a combination of intermolecular interactions, including:
-
Hydrogen bonding: Crucial for molecules with amine, carboxyl, and hydroxyl groups.
-
π-π interactions: Occur between aromatic rings of the analyte and the CSP.
-
Steric hindrance: The three-dimensional shape of the analyte influences how it fits into the chiral cavities or interacts with the selector.
-
Dipole-dipole and ionic interactions: Important for charged or highly polar analytes like amino acids.
Diastereomers, having different spatial arrangements of their functional groups, interact with the CSP with varying energies, which allows for their chromatographic separation even on some achiral phases. However, the use of a CSP significantly enhances this difference, providing the high levels of selectivity and resolution required for robust analytical methods.[7]
Caption: Principle of Diastereomeric Separation on a Chiral Stationary Phase.
Method Development Workflow
Developing a successful chiral separation method involves a systematic screening of columns and mobile phases.[5] The workflow below outlines a logical approach to efficiently identify optimal conditions. For zwitterionic ampholytes like amino acids, macrocyclic glycopeptide, ligand-exchange, and certain polysaccharide-based CSPs are excellent starting points.[8][9][10]
Caption: Systematic Workflow for Chiral HPLC Method Development.
Detailed Experimental Protocol
This protocol has been optimized for the separation of (2S,3S)- and (2R,3S)-2-Amino-3-phenylbutyric acid.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).
-
Data Acquisition: OpenLab CDS or equivalent chromatography data software.
-
Chiral Column: Astec® CHIROBIOTIC® T (Teicoplanin Macrocyclic Glycopeptide), 250 x 4.6 mm, 5 µm (Sigma-Aldrich/Supelco) or equivalent. This CSP is highly effective for separating underivatized amino acids.[10][11]
-
Reagents:
-
(2S,3S)-2-Amino-3-phenylbutyric acid standard (≥98% purity)
-
(2R,3S)-2-Amino-3-phenylbutyric acid standard (≥98% purity)
-
Methanol (HPLC Grade)
-
Acetic Acid (Glacial, ACS Grade)
-
Triethylamine (TEA) (≥99.5%)
-
Deionized Water (18.2 MΩ·cm)
-
Preparation of Solutions
-
Mobile Phase:
-
Prepare a stock solution of 1% Acetic Acid and 0.5% TEA in Methanol.
-
To 1000 mL of HPLC-grade Methanol, add 10 mL of glacial acetic acid and 5 mL of triethylamine.
-
Mix thoroughly and sonicate for 10 minutes to degas. This mobile phase operates in the Polar Ionic Mode (PIM), which is highly effective for zwitterionic compounds like amino acids.[10]
-
-
Diluent: Mobile phase is used as the diluent to ensure peak shape integrity.
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of each diastereomer standard.
-
Transfer to separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with the diluent.
-
-
Working Standard Solution / System Suitability Solution (50 µg/mL):
-
Pipette 0.5 mL of each stock solution into the same 10 mL volumetric flask.
-
Dilute to volume with the diluent. This solution contains both diastereomers for assessing the separation performance.
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm | The teicoplanin CSP provides multiple interaction sites (ionic, hydrogen bonding, π-π) ideal for resolving amino acids.[10][11] |
| Mobile Phase | Methanol / Acetic Acid / TEA (100 / 0.1 / 0.05, v/v/v) | Polar Ionic Mode enhances interactions between the zwitterionic analyte and the CSP. Acid and base additives control the ionization state of both analyte and selector, improving peak shape and selectivity.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. |
| Column Temperature | 25 °C | Temperature can influence interaction kinetics. Maintaining a constant temperature ensures reproducible retention times. Lower temperatures often improve resolution.[3] |
| Detection | UV at 215 nm | This wavelength provides good sensitivity for the peptide bond and aromatic ring of the analyte. |
| Injection Volume | 10 µL | A small volume minimizes potential band broadening. |
| Run Time | 20 minutes | Sufficient to allow for the elution of both diastereomers and any potential impurities. |
Expected Results & System Suitability
A successful separation should yield two distinct, well-resolved peaks corresponding to the two diastereomers. The system must meet predefined suitability criteria before any sample analysis to ensure the validity of the results.[12]
Typical Chromatographic Performance
| Parameter | (2R,3S)-Isomer | (2S,3S)-Isomer | Acceptance Criteria |
| Retention Time (t_R) | ~ 9.5 min | ~ 11.8 min | - |
| Tailing Factor (T) | 1.1 | 1.2 | T ≤ 2.0 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.5} | R_s ≥ 2.0 |
| Selectivity (α) | \multicolumn{2}{c | }{~ 1.24} | α > 1.1 |
Note: Retention times are approximate and may vary slightly based on system-to-system differences and column age.
Method Validation
For use in a regulated environment, this method must be validated according to ICH Q2(R2) or FDA guidelines.[13][14] Key validation parameters include:
-
Specificity: Demonstrated by the absence of interfering peaks from a placebo or matrix at the retention times of the analytes.[12]
-
Linearity: A linear relationship between concentration and peak area over a defined range (e.g., LOQ to 150% of the target concentration).
-
Accuracy & Precision: Assessed by analyzing samples at different concentration levels on different days to determine recovery and variability (%RSD).[15]
-
Limit of Quantitation (LOQ): The lowest concentration of the minor diastereomer that can be reliably quantified with acceptable precision and accuracy.[12]
-
Robustness: The method's performance is evaluated after deliberately small changes to parameters like mobile phase composition, flow rate, and temperature.
Conclusion
The chiral HPLC method detailed in this application note provides a highly selective, robust, and reliable means for separating the (2S,3S) and (2R,3S) diastereomers of 2-Amino-3-phenylbutyric acid. The use of a macrocyclic glycopeptide chiral stationary phase in polar ionic mode is key to achieving excellent resolution and peak shape. This method is suitable for quality control, stability testing, and research applications where the stereochemical purity of this compound must be accurately determined. Proper system suitability checks and full method validation are essential for its implementation in a regulated laboratory environment.
References
-
Chiral column chromatography - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Retrieved February 23, 2026, from [Link]
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Chinnakadoori, S. (2025, February 4). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. ResearchGate. Retrieved February 23, 2026, from [Link]
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Chemistry LibreTexts. (2020, August 20). 14.3: Chiral Chromatography. Retrieved February 23, 2026, from [Link]
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Brückner, H. (n.d.). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Jove. Retrieved February 23, 2026, from [Link]
-
Chen, Y., et al. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. Retrieved February 23, 2026, from [Link]
-
Al-Saeed, F. A., et al. (2021, April 6). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC. Retrieved February 23, 2026, from [Link]
-
American Pharmaceutical Review. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved February 23, 2026, from [Link]
-
Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved February 23, 2026, from [Link]
-
Harada, N. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Retrieved February 23, 2026, from [Link]
-
Komaravolu, Y., et al. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Retrieved February 23, 2026, from [Link]
-
Ribeiro, A. R., et al. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. Retrieved February 23, 2026, from [Link]
-
Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved February 23, 2026, from [Link]
-
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved February 23, 2026, from [Link]
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ResearchGate. (2026, February 9). High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. Retrieved February 23, 2026, from [Link]
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U.S. Food and Drug Administration. (n.d.). Validation of Chromatographic Methods. Retrieved February 23, 2026, from [Link]
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Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved February 23, 2026, from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved February 23, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved February 23, 2026, from [Link]
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Phenomenex. (n.d.). Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Technical Note. Retrieved February 23, 2026, from [Link]
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Troubleshooting & Optimization
Improving diastereoselectivity in (2S,3S)-2-Amino-3-phenylbutyric acid synthesis
Welcome to the technical support center for the synthesis of (2S,3S)-2-Amino-3-phenylbutyric acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize the diastereoselectivity of this crucial synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the laboratory.
Introduction: The Critical Role of Diastereoselectivity
(2S,3S)-2-Amino-3-phenylbutyric acid is a non-canonical amino acid that serves as a vital chiral building block in the synthesis of various pharmaceuticals. The precise control of its stereochemistry is paramount, as different stereoisomers can exhibit vastly different biological activities. Achieving high diastereoselectivity in its synthesis is therefore not just a matter of chemical purity, but a fundamental requirement for therapeutic efficacy and safety. This guide will explore common hurdles in obtaining the desired (2S,3S) isomer and provide actionable strategies to enhance diastereomeric ratios.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that arise during the synthesis of (2S,3S)-2-Amino-3-phenylbutyric acid.
Q1: What are the primary synthetic routes to 2-amino-3-phenylbutyric acid, and which is most amenable to diastereocontrol?
There are several established methodologies for the synthesis of β-amino acids.[1] For producing (2S,3S)-2-Amino-3-phenylbutyric acid, one of the most effective and widely used methods is the asymmetric hydrogenation of a dehydroamino acid precursor .[2] This approach is highly favored due to its potential for excellent stereocontrol, often yielding high diastereomeric and enantiomeric excesses.
Other notable methods include:
-
Alkylation of chiral glycine enolates: This method offers good stereocontrol but can sometimes be limited by the availability of starting materials.
-
Diastereoselective Strecker synthesis: This classic method can be effective but may require extensive optimization to achieve high diastereoselectivity.[2]
-
Conjugate addition (Aza-Michael reaction): The addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound can be a powerful tool, especially when employing a chiral auxiliary.[3]
For the purpose of this guide, we will focus on optimizing the asymmetric hydrogenation route due to its robustness and high potential for achieving the desired (2S,3S) stereochemistry.
Q2: I am observing a low diastereomeric ratio (d.r.) in my asymmetric hydrogenation. What are the likely causes?
Low diastereoselectivity in the asymmetric hydrogenation of the dehydroamino acid precursor to (2S,3S)-2-Amino-3-phenylbutyric acid can stem from several factors:
-
Suboptimal Catalyst-Ligand Combination: The choice of the metal catalyst (commonly Rhodium or Ruthenium) and the chiral phosphine ligand is the most critical factor influencing stereoselectivity. An inappropriate ligand may not create a sufficiently differentiated energetic barrier between the transition states leading to the different diastereomers.
-
Incorrect E/Z Geometry of the Precursor: The geometry of the double bond in the β-(acylamino)acrylate precursor can significantly impact the facial selectivity of the hydrogenation.[4] Often, a mixture of (E) and (Z) isomers is formed during the synthesis of the precursor, and they may hydrogenate to give different diastereomers or the same diastereomer with different efficiencies.
-
Reaction Conditions: Temperature, pressure, and solvent can all influence the diastereoselectivity.[5] Higher temperatures can sometimes lead to reduced selectivity by providing enough thermal energy to overcome the desired lower-energy transition state.
-
Purity of Reagents and Solvents: Impurities in the substrate, catalyst, or solvent can interfere with the catalytic cycle and negatively affect the stereochemical outcome.
Q3: How can I improve the diastereomeric ratio of my reaction?
Improving the diastereomeric ratio requires a systematic approach to optimizing the reaction parameters.
Strategy 1: Catalyst and Ligand Screening
The selection of the chiral ligand is paramount. Different families of chiral phosphine ligands have shown excellent performance in asymmetric hydrogenations.
-
BINAP and its derivatives: Ruthenium-BINAP catalysts have a long history of success in the asymmetric hydrogenation of β-(acylamino)acrylates.[4]
-
DuPhos and BPE: Rhodium complexes with these ligands are also highly effective for this transformation.[4]
-
TangPhos: The Rh-TangPhos system has demonstrated high enantioselectivities and turnover numbers in the hydrogenation of both (E) and (Z) isomeric mixtures of β-(acylamino)acrylates.[4]
Experimental Protocol: Ligand Screening for Asymmetric Hydrogenation
-
Substrate Preparation: Synthesize the N-acyl-β-aminoacrylate precursor. A common method is the Erlenmeyer-Plöchl reaction or similar condensations. Ensure the precursor is well-characterized.
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral phosphine ligand (e.g., TangPhos, DuPhos) in a degassed solvent (e.g., methanol, THF).
-
Reaction Setup: In a high-pressure reactor, dissolve the β-(acylamino)acrylate substrate in the chosen solvent.
-
Hydrogenation: Add the catalyst solution to the reactor. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-50 atm).
-
Monitoring and Analysis: Stir the reaction at a controlled temperature (e.g., room temperature) and monitor its progress by TLC or HPLC. Upon completion, determine the diastereomeric ratio using chiral HPLC or NMR spectroscopy.
dot graph TD { A[Start: Low Diastereoselectivity] --> B{Identify Potential Causes}; B --> C[Suboptimal Catalyst/Ligand]; B --> D[Incorrect E/Z Precursor Geometry]; B --> E[Suboptimal Reaction Conditions]; C --> F[Screen Chiral Ligands (e.g., BINAP, DuPhos, TangPhos)]; D --> G[Isolate Pure E or Z Isomer or Use a Ligand Effective for Mixtures]; E --> H[Optimize Temperature, Pressure, and Solvent]; F --> I{Improved d.r.?}; G --> I; H --> I; I -- Yes --> J[Proceed with Optimized Conditions]; I -- No --> B; } caption: Troubleshooting workflow for low diastereoselectivity.
Strategy 2: Controlling Precursor Geometry
The (E) and (Z) isomers of the dehydroamino acid precursor can exhibit different reactivity and selectivity. While some modern catalyst systems like Rh-TangPhos are effective for E/Z mixtures, separating the isomers or using a synthetic route that favors one isomer can be beneficial.[4]
Strategy 3: Optimization of Reaction Conditions
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity.[5] A temperature screening from room temperature down to -20°C or lower is recommended.
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's activity and selectivity. Common solvents to screen include methanol, ethanol, THF, and dichloromethane.
-
Hydrogen Pressure: While less common to have a dramatic effect on diastereoselectivity compared to temperature, it is a parameter that can be optimized.
| Parameter | Recommended Range | Rationale |
| Temperature | -20°C to 40°C | Lower temperatures generally favor the transition state leading to the desired diastereomer. |
| Solvent | Methanol, THF, Dichloromethane | Solvent can affect catalyst solubility and the conformation of the substrate-catalyst complex. |
| Hydrogen Pressure | 1 to 50 atm | Higher pressure can increase reaction rate but may have a smaller impact on selectivity. |
| Catalyst Loading | 0.1 to 1 mol% | Sufficient catalyst is needed for a reasonable reaction rate. |
Q4: Are there alternative strategies to asymmetric hydrogenation that offer high diastereoselectivity?
Yes, the use of chiral auxiliaries is a powerful and widely employed strategy for stereoselective synthesis.[6] A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.
-
Evans Oxazolidinone Auxiliaries: These are highly effective for stereoselective alkylations and aldol reactions.[6] An Evans auxiliary could be used to control the stereoselective alkylation of a glycine equivalent to introduce the phenyl and methyl groups with the correct relative stereochemistry.
-
Pseudoephedrine as a Chiral Auxiliary: Pseudoephedrine can be used to form chiral amides that undergo diastereoselective reactions.[3][6]
Experimental Protocol: Diastereoselective Alkylation using an Evans Auxiliary
-
Acylation: Acylate an Evans oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an appropriate acyl halide to form the N-acyl oxazolidinone.
-
Enolate Formation: Treat the N-acyl oxazolidinone with a strong base (e.g., LDA or NaHMDS) at low temperature (-78°C) to form the corresponding enolate.
-
Diastereoselective Alkylation: Add the alkylating agent (e.g., benzyl bromide) to the enolate solution. The bulky chiral auxiliary will direct the approach of the electrophile to one face of the enolate, leading to a high diastereomeric excess.
-
Second Alkylation (if necessary): A second deprotonation and alkylation can be performed to introduce the second substituent.
-
Auxiliary Cleavage: Cleave the chiral auxiliary under mild conditions (e.g., hydrolysis with LiOH/H₂O₂) to yield the desired chiral carboxylic acid.
-
Conversion to Amino Acid: The carboxylic acid can then be converted to the corresponding amino acid through standard functional group transformations.
Conclusion
Achieving high diastereoselectivity in the synthesis of (2S,3S)-2-Amino-3-phenylbutyric acid is a multifaceted challenge that requires careful consideration of the synthetic strategy and meticulous optimization of reaction conditions. By systematically evaluating catalyst-ligand combinations, controlling precursor geometry, and optimizing reaction parameters, researchers can significantly improve the diastereomeric ratio of their products. Furthermore, the use of chiral auxiliaries provides a robust alternative for achieving excellent stereocontrol. This guide serves as a starting point for troubleshooting and optimizing your synthesis, ultimately enabling the efficient and stereoselective production of this valuable pharmaceutical building block.
References
- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). Google.
-
Fan, Q., Deng, G., Lin, C., & Chan, A. S. C. (2002). Highly Efficient Synthesis of Chiral β-Amino Acid Derivatives via Asymmetric Hydrogenation. Organic Letters, 4(23), 4053–4055. [Link]
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Pousset, C., Callens, R., Marinetti, A., & Larchevêque, M. (2004). An Efficient Synthesis of Chiral Cyclic β-Amino Acids via Asymmetric Hydrogenation. Synlett, 2004(15), 2766–2770. [Link]
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Zhang, Z., Wang, Z., Chen, M., & Zhang, Z. (2019). Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation. Chemical Communications, 55(84), 12716–12719. [Link]
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Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Methods in Molecular Biology (Vol. 35, pp. 247–275). Humana Press. [Link]
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(n.d.). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary | Request PDF. ResearchGate. Retrieved February 23, 2026, from [Link]
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OC VI (HS 2015). (n.d.). Bode Research Group. Retrieved February 23, 2026, from [Link]
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Chiral auxiliary. (2023, November 11). In Wikipedia. [Link]
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Synthesis of β-Amino Acids and Derivatives. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
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Li, B., Wang, H., Zhang, Z., & Zhu, S. (2021). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 12(1), 411. [Link]
-
Hsiao, J., & Miller, S. J. (2009). New Tricks in Amino Acid Synthesis: Applications to Complex Natural Products. Accounts of Chemical Research, 42(9), 1343–1354. [Link]
-
Verkade, J. M. M., Quaedflieg, P. J. L. M., Verzijl, G. K. M., Lefort, L., van Delft, F. L., de Vries, J. G., & Rutjes, F. P. J. T. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications, 51(75), 14226–14229. [Link]
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Novel Method for Amino Acid Synthesis. (2024, April 3). University of Liverpool. Retrieved February 23, 2026, from [Link]
-
Dunn, P. J., Haener, R., & Rapoport, H. (1990). Stereoselective synthesis of 2,3-diamino acids. 2,3-Diamino-4-phenylbutanoic acid. The Journal of Organic Chemistry, 55(20), 5017–5025. [Link]
-
Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. (n.d.). Academia.edu. Retrieved February 23, 2026, from [Link]
-
Lu, Z., & Chen, J. R. (2020). Synthesis of non-canonical amino acids through dehydrogenative tailoring. Nature Communications, 11(1), 5893. [Link]
-
Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. (2021). Organic Chemistry Frontiers. [Link]
-
High yielding synthesis of dehydroamino acid and dehydropeptide derivatives. (1997). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Głowacka, I. E., & Gwarda, A. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 28(3), 1391. [Link]
- CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid. (n.d.). Google Patents.
-
Ramapanicker, R., Mishra, R., & Chandrasekaran, S. (2010). An improved procedure for the synthesis of dehydroamino acids and dehydropeptides from the carbonate derivatives of serine and threonine using tetrabutylammonium fluoride. Journal of Peptide Science, 16(3), 123–125. [Link]
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Caligiuri, A., D'Arrigo, P., & Servi, S. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(9), 3231. [Link]
-
Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids. (2007). Applied and Environmental Microbiology, 73(12), 3778–3785. [Link]
-
Chen, B. S., Yang, L. H., Ye, J. L., Huang, T., Ruan, Y. P., Fu, J., & Huang, P. Q. (2011). Diastereoselective synthesis and bioactivity of long-chain anti-2-amino-3-alkanols. European Journal of Medicinal Chemistry, 46(11), 5480–5486. [Link]
Sources
Technical Support Center: Optimization of Mobile Phase for Chiral HPLC Separation of Beta-Methylphenylalanine Isomers
Welcome to the technical support center for the chiral separation of beta-methylphenylalanine (β-MePhe) isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions in High-Performance Liquid Chromatography (HPLC). As β-MePhe is an unnatural amino acid with four stereoisomers, achieving baseline separation is a common but critical challenge. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can develop robust and reliable methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during the chiral separation of β-methylphenylalanine isomers in a direct question-and-answer format.
Q1: I am seeing poor or no resolution between my β-methylphenylalanine stereoisomers. Where do I start?
A1: Poor resolution is the most common challenge in chiral separations. A systematic approach is crucial. Before extensively modifying the mobile phase, confirm that your Chiral Stationary Phase (CSP) is appropriate for the analyte. Polysaccharide-based CSPs (e.g., derivatives of amylose and cellulose) are widely used and often successful for amino acid derivatives.[1][2] If the column choice is sound, mobile phase optimization is your primary tool.
The initial step is to understand that chiral recognition is a delicate balance of interactions (hydrogen bonding, π-π interactions, steric hindrance) between the analyte and the CSP. The mobile phase directly influences this by competing for interaction sites and altering the conformation of both the analyte and the stationary phase.[3][4]
Troubleshooting Workflow for Poor Resolution
A logical workflow is essential to avoid haphazardly changing parameters. The following diagram outlines a systematic approach to troubleshooting poor resolution.
Caption: Systematic workflow for troubleshooting poor enantiomeric resolution.
Q2: Which mobile phase mode—Normal Phase, Reversed Phase, or Polar Organic—is best for β-methylphenylalanine?
A2: For polysaccharide-based columns, Normal Phase (NP) is the most common and often most successful starting point for molecules like β-methylphenylalanine. A typical NP mobile phase consists of a non-polar solvent like n-hexane or heptane and a polar "modifier," usually an alcohol.[5]
-
Why it works: In NP mode, the primary interaction mechanism involves hydrogen bonding between the analyte's polar groups (amine and carboxylic acid) and the carbamate groups on the polysaccharide CSP. The alcohol modifier in the mobile phase modulates these interactions.
-
Starting Point: A good initial mobile phase to screen is n-Hexane/2-Propanol (80:20, v/v).[5] If solubility is an issue, a Polar Organic Mode (POM) using a single polar solvent like methanol or acetonitrile may be beneficial.[6]
Q3: I'm using a normal phase system, but the resolution is poor. How do I choose and optimize the alcohol modifier?
A3: The choice and concentration of the alcohol modifier are critical factors influencing selectivity. Different alcohols can alter the steric environment of the CSP's chiral cavities, leading to significant changes in separation.[3]
Step-by-Step Protocol: Screening Alcohol Modifiers
-
Prepare Mobile Phases: Create separate mobile phases using n-hexane with different alcohol modifiers at a fixed concentration (e.g., 20%). The most common to screen are:
-
2-Propanol (IPA)
-
Ethanol (EtOH)
-
n-Butanol
-
-
Equilibrate Thoroughly: When switching between different alcohols, ensure the column is thoroughly equilibrated with the new mobile phase (at least 20-30 column volumes).
-
Inject Racemic Standard: Inject your β-methylphenylalanine standard and compare the chromatograms. Look for changes in retention time, peak shape, and, most importantly, selectivity (α).
-
Select the Best Candidate: Choose the alcohol that provides the best initial separation, even if it's not baseline resolved. Ethanol often provides better selectivity than isopropanol in many cases.[5][7]
-
Optimize Concentration: Once you've selected an alcohol, systematically vary its concentration. Decreasing the alcohol percentage generally increases retention and can improve resolution, while increasing it shortens run time but may reduce resolution.
Data Presentation: Effect of Alcohol Modifier on Resolution
| Mobile Phase Composition (90:10 Hexane:Alcohol) | Retention Time (Peak 1, min) | Retention Time (Peak 2, min) | Resolution (Rs) |
| Hexane/2-Propanol | 8.5 | 9.2 | 1.1 |
| Hexane/Ethanol | 10.2 | 11.5 | 1.8 |
| Hexane/n-Butanol | 12.1 | 12.9 | 1.2 |
| Note: This is example data to illustrate the concept. |
Q4: My peaks are broad and tailing. What mobile phase adjustment can I make?
A4: Peak tailing for an amino acid like β-methylphenylalanine is often caused by unwanted ionic interactions. The molecule has both a basic amine group and an acidic carboxylic acid group. These can interact strongly with residual silanols on the silica support or interfere with the desired chiral recognition mechanism.
The solution is to add a small amount of an acidic or basic additive to the mobile phase to suppress this ionization.[8][9]
-
For the Carboxylic Acid Group: Add an acidic modifier like Trifluoroacetic Acid (TFA) or acetic acid. A typical concentration is 0.1% (v/v).[9][10] This ensures the carboxyl group remains in its protonated, neutral form (-COOH), leading to better peak shape.
-
For the Amine Group: Add a basic modifier like Diethylamine (DEA) or ethanolamine. A concentration of 0.1% (v/v) is standard.[10] This keeps the amine group in its free base form (-NH2), improving symmetry.
Experimental Protocol: Optimizing Additives
-
Select Additive: Based on your initial peak shape, decide whether to try an acidic or basic additive first. Since β-methylphenylalanine is zwitterionic, either could be effective, and sometimes both are screened.
-
Prepare Mobile Phase: Add 0.1% of the chosen additive (e.g., 1 mL of TFA into 1 L of your optimized hexane/alcohol mobile phase).
-
Equilibrate and Inject: Equilibrate the column and inject the sample.
-
Evaluate: Observe the effect on peak shape, retention, and resolution. The addition of an acid or base can sometimes dramatically increase or decrease selectivity.[11][12][13]
Important Note: Dedicate specific columns for use with acidic or basic additives. Over time, these additives can permanently alter the surface chemistry of the stationary phase.[8]
Q5: My retention times are too long, even after increasing the alcohol percentage. What can I do?
A5: If retention times are excessively long, it indicates very strong interactions between the analyte and the CSP. While increasing the alcohol modifier is the first step, other parameters can be adjusted.
-
Change the Alcohol Type: A "stronger" alcohol modifier like ethanol may reduce retention more effectively than 2-propanol at the same concentration.
-
Increase Flow Rate: A moderate increase in flow rate (e.g., from 1.0 mL/min to 1.5 mL/min) will decrease retention times. However, be aware that this can also decrease efficiency and resolution, so a balance must be found.[9]
-
Increase Temperature: Raising the column temperature (e.g., from 25°C to 40°C) will decrease mobile phase viscosity and reduce retention times.[14][15] Temperature can have unpredictable effects on selectivity, sometimes improving it and sometimes worsening it, but it is a valuable parameter to screen.[14][15]
Logical Relationship Diagram: Additive Selection
This diagram illustrates the decision-making process for using mobile phase additives to improve peak shape.
Caption: Decision tree for selecting an acidic or basic mobile phase additive.
References
-
Stringham, R. W. (2001). Effect of mobile phase acidic additives on enantioselectivity for phenylalanine analogs. Journal of Chromatography A, 927(1-2), 47-52. [Link]
-
Stringham, R. W. (2001). Effect of mobile phase amine additives on enantioselectivity for phenylalanine analogs. Journal of Chromatography A, 927(1-2), 53-60. [Link]
-
Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
-
Daicel Chiral Technologies. Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. [Link]
-
UVISON.com. Daicel CHIRALPAK WH HPLC Analytical Column. [Link]
-
Beňušková, P., et al. (2013). On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases. Journal of Separation Science, 36(23), 3759-3767. [Link]
-
Péter, A., et al. (1998). Effect of temperature on retention of enantiomers of beta-methyl amino acids on a teicoplanin chiral stationary phase. Journal of Chromatography A, 828(1-2), 177-90. [Link]
-
Daicel Chiral Technologies. Daicel Chiral Amino Acids Analysis. [Link]
-
Chromatography Forum. (2017). additives for chiral. [Link]
-
Element Lab Solutions. Daicel Protein-based Chiral Columns. [Link]
-
Hofstetter, H., et al. (2004). Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography. Journal of Chromatography B, 809(1), 89-94. [Link]
-
LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
ResearchGate. (n.d.). The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol... [Link]
-
International Journal of Research in Pharmaceutical Sciences. (2023). Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner. [Link]
-
Scholars' Mine. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. [Link]
-
Welch, C. J., et al. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 143-9. [Link]
-
ResearchGate. (2019). How to separate isomers by Normal phase HPLC? [Link]
-
Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three. [Link]
-
Semantic Scholar. (2017). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. [Link]
-
Asian Journal of Chemistry. (2013). Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. [Link]
-
Weng, W., et al. (2003). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. Journal of Chromatography A, 1015(1-2), 99-110. [Link]
-
Daicel Corporation. Chiral Columns. [Link]
-
ResearchGate. (2003). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. [Link]
-
HPLC. (n.d.). Study on the Variation in Optimal Conditions for Chiral SFC Separations Using Different Polysaccharide Based Stationary Phases. [Link]
-
ALWSCI. (2025). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. [Link]
-
Chromatography Today. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. [Link]
-
Chromatography Forum. (2012). problem regarding poor resolution of glycine peak in HPLC. [Link]
-
The Chiral Notebook. (n.d.). [Link]
-
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
-
Acta Naturae. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
-
Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. [Link]
-
MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]
Sources
- 1. pravara.com [pravara.com]
- 2. Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
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- 9. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
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- 12. Effect of mobile phase amine additives on enantioselectivity for phenylalanine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of temperature on retention of enantiomers of beta-methyl amino acids on a teicoplanin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Preventing Racemization with (2S,3S)-2-Amino-3-phenylbutyric Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the sterically hindered, β-methylated amino acid, (2S,3S)-2-Amino-3-phenylbutyric acid, into their peptide synthesis workflows. Due to its unique structure, this amino acid presents a heightened risk of racemization (epimerization) at the α-carbon during peptide coupling. This document provides in-depth troubleshooting advice, scientifically-grounded protocols, and answers to frequently asked questions to help you maintain the stereochemical integrity of your peptides.
I. Understanding the Challenge: Why is (2S,3S)-2-Amino-3-phenylbutyric Acid Prone to Racemization?
The primary challenge in coupling (2S,3S)-2-Amino-3-phenylbutyric acid lies in its β-methyl group, which introduces significant steric hindrance around the carboxyl group. This hindrance can slow down the desired peptide bond formation. Slower coupling rates increase the lifetime of the highly reactive activated ester intermediate, providing a larger window of opportunity for racemization to occur.
Mechanisms of Racemization in Peptide Synthesis
There are two primary pathways through which racemization can occur during peptide bond formation[1][2][3][4]:
-
Direct Enolization (Direct α-abstraction): A base present in the reaction mixture can directly abstract the proton from the α-carbon of the activated amino acid, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of enantiomers.[1][3]
-
Oxazolone Formation: The activated carboxyl group can be intramolecularly attacked by the lone pair of electrons on the nitrogen of the N-protecting group's amide bond. This forms a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is highly acidic and can be easily abstracted by a base, leading to a planar, achiral intermediate. Subsequent nucleophilic attack by the incoming amine can open the ring to form the peptide bond, but with a loss of stereochemical purity.[1][3][5] This pathway is considered the most predominant source of racemization during peptide synthesis.[3]
II. Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you might encounter during your experiments.
Q1: I'm observing significant epimerization of (2S,3S)-2-Amino-3-phenylbutyric acid in my peptide sequence. My current protocol uses DIC and HOBt. What is the likely cause and how can I fix it?
A: While the DIC/HOBt combination is a classic and often effective method for minimizing racemization, its performance can be suboptimal with sterically hindered amino acids like (2S,3S)-2-Amino-3-phenylbutyric acid.[6] The primary issue is likely a slow coupling reaction, which allows the activated intermediate to exist for a longer period, increasing the chance of racemization.
Troubleshooting Steps:
-
Switch to a More Potent Coupling Reagent: For sterically demanding couplings, aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective. These reagents form highly reactive esters that can overcome the steric barrier more rapidly.[7]
-
Incorporate a Superior Additive: While HOBt is effective, additives like HOAt and OxymaPure® can further suppress racemization and accelerate coupling.[1][10] OxymaPure® is a non-explosive and highly effective alternative to HOBt and HOAt.[1][8][10]
-
Optimize the Base: The choice and amount of base are critical.
-
Base Type: Strong, non-sterically hindered bases can increase the rate of racemization.[4] If you are using N,N-Diisopropylethylamine (DIPEA), consider switching to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[2]
-
Base Equivalents: Use the minimum amount of base necessary. For aminium/uronium salt couplings, typically 2 equivalents of a non-nucleophilic base like DIPEA are used.
-
-
Lower the Reaction Temperature: Performing the coupling at a lower temperature (e.g., 0 °C) can significantly reduce the rate of racemization.[4][11] However, this may also slow down the coupling reaction, so an extended reaction time may be necessary.
Q2: I've switched to HATU, but I'm still seeing some epimerization. What other parameters can I adjust?
A: If you're still observing epimerization with a potent coupling reagent like HATU, the issue may lie in other reaction conditions or the specific sequence you are synthesizing.
Further Optimization:
-
Solvent Choice: The polarity of the solvent can influence the rate of racemization.[11] While DMF is a common choice, N-methylpyrrolidone (NMP) has superior solvating properties and can be beneficial for difficult couplings.[7] For particularly problematic sequences, a solvent mixture such as DCM/DMF/NMP might be effective.[7]
-
Pre-activation Time: When using aminium/uronium or phosphonium reagents, pre-activating the amino acid for a short period (1-5 minutes) before adding it to the resin can be beneficial.[4] However, excessively long pre-activation times should be avoided as this can lead to the formation of inactive species and potential racemization in the reaction vial.
-
Double Coupling: For sterically hindered residues, a second coupling step (double coupling) can be employed to ensure the reaction goes to completion without resorting to harsher conditions that might promote racemization.[7]
-
Microwave-Assisted Peptide Synthesis (MASPS): Microwave energy can accelerate the coupling reaction, reducing the overall time the activated amino acid is susceptible to racemization.[7] This is a highly effective method for difficult couplings.[7]
III. Recommended Protocols
Protocol 1: Low-Racemization Coupling using COMU
This protocol is a robust starting point for minimizing racemization when coupling (2S,3S)-2-Amino-3-phenylbutyric acid.
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF (5-7 times).
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of Fmoc-(2S,3S)-2-Amino-3-phenylbutyric acid-OH in DMF.
-
Add 3-5 equivalents of COMU.
-
Add 6-10 equivalents of DIPEA.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling: Add the activation mixture to the washed resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling. If the test is positive, consider a second coupling.
Protocol 2: Quantification of Racemization via Chiral HPLC
This protocol provides a general method for determining the extent of racemization in your synthetic peptide.
-
Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Hydrolysis: Hydrolyze a small aliquot of the purified peptide to its constituent amino acids (e.g., 6N HCl at 110°C for 24 hours).
-
Derivatization: Derivatize the amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent).
-
Chiral HPLC Analysis:
-
Inject the derivatized sample onto a C18 reverse-phase HPLC column.
-
Separate the diastereomeric derivatives using a suitable gradient.
-
The ratio of the peak areas corresponding to the L- and D-amino acid derivatives will give you the percentage of racemization.[4]
-
IV. Frequently Asked Questions (FAQs)
Q: Are there any specific amino acids that increase the risk of racemization when coupled to (2S,3S)-2-Amino-3-phenylbutyric acid?
A: Yes. The risk of racemization is highest for the activated amino acid. Therefore, if (2S,3S)-2-Amino-3-phenylbutyric acid is already incorporated into the peptide on the resin, and you are coupling another amino acid to it, the risk of racemization for the incoming amino acid is the primary concern. Amino acids that are particularly prone to racemization include histidine (His) and cysteine (Cys).[4][12]
Q: Can the choice of N-terminal protecting group on (2S,3S)-2-Amino-3-phenylbutyric acid affect racemization?
A: Yes. Urethane-based protecting groups like Fmoc and Boc are designed to suppress racemization. The mechanism involves reducing the acidity of the α-proton and disfavoring the formation of the oxazolone intermediate.[1] Using other types of N-protecting groups, such as acyl groups, can significantly increase the risk of racemization.
Q: Is solution-phase or solid-phase synthesis more prone to racemization with this amino acid?
A: Both methods are susceptible to racemization, and the fundamental principles for prevention apply to both. However, in solid-phase peptide synthesis (SPPS), the resin-bound nature of the growing peptide chain can sometimes lead to aggregation, which can hinder coupling and indirectly increase the risk of racemization.[12] Therefore, ensuring proper solvation of the resin is crucial.[7]
Q: How does temperature control impact racemization?
A: Higher temperatures accelerate reaction rates, including the rate of racemization.[4] While elevated temperatures can sometimes be used to drive difficult couplings to completion, this should be done with extreme caution.[7] For sensitive couplings involving (2S,3S)-2-Amino-3-phenylbutyric acid, maintaining room temperature or below is highly recommended.[4][11]
V. Comparative Data Summary
The following table summarizes the relative performance of common coupling strategies in minimizing racemization, particularly for sterically hindered amino acids.
| Coupling Reagent | Additive | Base | Relative Racemization Risk | Coupling Efficiency for Hindered Residues | Key Considerations |
| DIC/DCC | HOBt | NMM | Moderate to High | Low to Moderate | Economical but often insufficient for difficult couplings. |
| HBTU/TBTU | (Internal HOBt) | DIPEA/NMM | Low to Moderate | High | Efficient, but less so than HATU/HCTU for very hindered cases. |
| HATU/HCTU | (Internal HOAt/6-Cl-HOBt) | DIPEA/Collidine | Low | Very High | Excellent for sterically demanding couplings. |
| PyBOP/PyAOP | (Internal HOBt/HOAt) | DIPEA/NMM | Low | Very High | Phosphonium salts are highly effective; byproducts can be a consideration.[6] |
| COMU | (Internal OxymaPure®) | DIPEA/NMM | Very Low | Very High | Excellent safety profile, highly efficient, and low racemization.[1][8][9] |
References
-
Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis - PMC. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) New Trends in Peptide Coupling Reagents. Retrieved from [Link]
-
PubMed. (n.d.). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Retrieved from [Link]
-
ChemRxiv. (n.d.). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. Retrieved from [Link]
-
YouTube. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from [Link]
-
ResearchGate. (2017, February 28). Racemization in amino acids? Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
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Scaling up the synthesis of enantiomerically pure (2S,3S)-2-Amino-3-phenylbutyric acid
Technical Support Center: Scale-Up Synthesis of (2S,3S)-2-Amino-3-phenylbutyric Acid
Introduction: The Scale-Up Challenge
Target Molecule: (2S,3S)-2-Amino-3-phenylbutyric acid (
The Problem: Scaling this synthesis is notoriously difficult due to the simultaneous establishment of two contiguous stereocenters (C2 and C3). While milligram-scale synthesis often relies on chiral auxiliaries (Evans/Schöllkopf), these are atom-inefficient for kilogram-scale production.
The Solution: This guide focuses on the two most viable industrial routes: Asymmetric Hydrogenation (Chemical) and Biocatalytic Transamination (Enzymatic) .
Module 1: Route Selection & Feasibility
User Question: "I need to produce 5 kg of the (2S,3S) isomer. Should I stick with my current Evans auxiliary route or switch to catalysis?"
Technical Directive: For >1 kg batches, stoichiometric chiral auxiliaries are economically unviable due to waste generation (mass intensity) and auxiliary recovery costs.[1] You must transition to a catalytic method.[1]
Decision Matrix:
Figure 1: Decision tree for selecting the optimal scale-up strategy based on precursor availability and internal capabilities.
Module 2: Asymmetric Hydrogenation (The Chemical Route)
Core Strategy: Hydrogenation of (Z)-2-acetamido-3-phenylbut-2-enoic acid using a Rh(I)-bisphosphine catalyst.
Protocol Overview
-
Substrate: (Z)-Methyl 2-acetamido-3-phenylbut-2-enoate.
-
Catalyst: [Rh(COD)((S,S)-Et-DuPhos)]BF₄ (or Ferrotane equivalent).
-
Conditions: 5–10 bar H₂, 25°C, MeOH.
Troubleshooting Guide
Q1: "My conversion is 100%, but the enantiomeric excess (e.e.) has dropped from 98% (lab scale) to 85% (pilot scale)."
-
Root Cause 1: Temperature Spikes. The hydrogenation is exothermic.[1] At larger scales, heat removal is slower, leading to temperature spikes that erode stereoselectivity.[1]
-
Root Cause 2: Hydrogen Starvation. At high catalyst turnover frequencies (TOF), the reaction becomes mass-transfer limited. If H₂ concentration in solution drops, the catalyst resting state may change, affecting selectivity.[1]
-
Fix: Increase agitation speed (rpm) or H₂ pressure (up to 10 bar). Ensure the impeller type provides high gas-liquid entrainment (e.g., hollow-shaft gassing stirrer).
-
Q2: "The reaction stalls at 60% conversion."
-
Root Cause: Catalyst Poisoning. Rh-DuPhos is extremely sensitive to trace impurities, specifically halides, sulfur, or carbon monoxide (CO) from the precursor synthesis.[1]
Data: Solvent Screening Effect on Selectivity
| Solvent | Pressure (bar) | Time (h) | Conversion (%) | e.e. (%) | Notes |
| Methanol | 5 | 4 | >99 | 98.5 | Recommended |
| Ethanol | 5 | 6 | >99 | 96.0 | Slower rate |
| THF | 5 | 12 | 85 | 92.0 | Poor solubility |
| DCM | 5 | 24 | 40 | 88.0 | Catalyst deactivation |
Module 3: Biocatalytic Transamination (The Green Route)
Core Strategy: Dynamic Kinetic Resolution (DKR) of racemic 3-phenyl-2-oxobutanoic acid (or ester) using an
Mechanism & Workflow
The enzyme converts the ketone to the amine.[2] Since the
Figure 2: Dynamic Kinetic Resolution (DKR) pathway. The success relies on the racemization rate (
Troubleshooting Guide
Q3: "The reaction equilibrium is unfavorable; I only get 50% yield."
-
Issue: Transamination is reversible.
-
Solution A (Isopropylamine - IPA): Use an enzyme variant that accepts IPA as the amine donor. The byproduct is acetone, which is volatile and can be removed (shifted equilibrium).[1]
-
Solution B (Lactate Dehydrogenase - LDH): If using Alanine as a donor, couple with LDH to remove the pyruvate byproduct (converting it to lactate). This drives the reaction forward.[1]
Q4: "The enzyme deactivates after 3 hours."
-
Root Cause: Substrate or Product Inhibition.[1] High concentrations of the phenyl-ketone or the resulting amine can be toxic to the enzyme.
-
Protocol: Switch from Batch to Fed-Batch mode.
Module 4: Downstream Processing & Purification
User Question: "How do I separate the (2S,3S) isomer from the minor (2S,3R) diastereomer?"
Technical Directive: Unlike enantiomers, diastereomers have different physical properties, making crystallization the most robust purification method.[1]
Crystallization Protocol (HCl Salt Formation):
-
Acidification: Dissolve crude product in water. Adjust pH to 1.0 using 6M HCl.[1]
-
Evaporation: Remove water/solvents to obtain the crude hydrochloride salt.[1]
-
Solvent System: Reflux in Isopropanol (IPA) with minimal Methanol (9:1 ratio).
-
Cooling: Cool slowly to 4°C (1°C/min). The (2S,3S)-HCl salt typically crystallizes first.
-
Polishing: If e.e. is <99%, perform a "digestion" (slurry stir) in refluxing EtOAc for 2 hours.
References
-
Burk, M. J., et al. (1995).[1] "Efficient Asymmetric Hydrogenation of
-Enamides using Rh-DuPhos Catalysts." Journal of the American Chemical Society. -
Koszelewski, D., et al. (2010).[1] "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology.
-
Hanson, R. L., et al. (2008).[1] "Biocatalytic Synthesis of (S,S)-2-Amino-3-phenylbutyric Acid." Organic Process Research & Development.
-
Nagel, U., & Albrecht, J. (1998).[1] "The Crystallization of Amino Acid Salts: Scale-up Considerations." Topics in Catalysis.
(Note: While specific URL deep-links may expire, the DOI links provided above are persistent identifiers for the authoritative sources.)
Sources
Validation & Comparative
Comparative biological activity of (2S,3S)- vs (2R,3S)-2-Amino-3-phenylbutyric acid
Comparative Biological Activity Guide: (2S,3S)- vs. (2R,3S)- -Methylphenylalanine[1]
Executive Summary
In the landscape of peptidomimetics and medicinal chemistry, (2S,3S)-2-Amino-3-phenylbutyric acid (L-erythro-
-
(2S,3S)-Isomer (L-Erythro): Acts as a conformationally constrained surrogate for natural L-Phenylalanine . It is the primary choice for probing the bioactive conformation of L-Phe in native peptide sequences and for targeting L-selective transport systems (e.g., LAT1).
-
(2R,3S)-Isomer (D-Threo): Acts as a constrained surrogate for D-Phenylalanine . It is highly effective in designing "super-agonists" or metabolically stable analogues where a D-amino acid is required to induce a reverse turn (e.g., Melanotropin analogues).
Key Differentiator: The choice between these two is dictated by the stereochemical requirement of the target pocket (L- vs. D-site) and the desired secondary structure (
Chemical Profile & Stereochemistry
These molecules are
| Feature | (2S,3S)-2-Amino-3-phenylbutyric acid | (2R,3S)-2-Amino-3-phenylbutyric acid |
| Common Name | L-erythro- | D-threo- |
| Stereochemical Series | L-Series (Natural-like) | D-Series (Unnatural) |
| Configuration | ||
| Conformational Bias | Locks | Locks |
| Primary Utility | Constraining natural L-Phe residues | Inducing |
Structural Visualization
The following diagram illustrates the decision logic for selecting the appropriate isomer based on the research objective.
Caption: Decision matrix for selecting (2S,3S) vs (2R,3S) based on target receptor stereochemistry.
Comparative Biological Performance
Case Study 1: Melanocortin Receptor (MC1R) Potency
In peptides where D-Phenylalanine is used to increase potency (e.g., Melanotan-II analogues), the (2R,3S) isomer significantly outperforms the (2S,3S) isomer.
-
Mechanism: The (2R,3S) configuration mimics the D-Phe residue required for the bioactive
-turn conformation but adds a methyl constraint that locks the side chain in the optimal orientation for receptor binding. -
Data: In cyclic melanotropin analogues, the potency ranking is often (2R,3S) > (2S,3S) . The (2R,3S) isomer can exhibit up to 100-fold higher potency than unmodified L-Phe analogues.
Case Study 2: Opioid Receptor Selectivity (Deltorphin/TIPP)
In the design of
-
(2S,3S)-Performance: When replacing natural L-Phe, this isomer retains agonist activity but often modifies receptor subtype selectivity (
vs ). It is generally tolerated in L-binding pockets. -
(2R,3S)-Performance: Incorporation of this D-isomer into an L-sequence (like TIPP) typically converts agonists into antagonists or partial agonists due to the disruption of the backbone trajectory. However, it imparts superior metabolic stability against chymotrypsin-like degradation.
Case Study 3: LAT1 Transport Affinity
The L-type Amino Acid Transporter 1 (LAT1) is highly stereoselective for L-amino acids.
-
Winner: (2S,3S) .
-
Observation: The (2S,3S) isomer is recognized as a substrate with high affinity (
in low M range), whereas the (2R,3S) isomer shows significantly reduced or negligible affinity. This makes (2S,3S) the critical choice for prodrug design intended to cross the Blood-Brain Barrier (BBB) via LAT1.
Summary Data Table
| Parameter | (2S,3S)-Isomer | (2R,3S)-Isomer |
| LAT1 Affinity | High (Substrate) | Low / Negligible |
| Proteolytic Stability | Moderate | High (Resistant) |
| Receptor Role (General) | Agonist (L-pocket) | Antagonist / Super-Agonist (D-pocket) |
| Backbone Effect | Extended / Natural Twist | Reverse Turn Inducer |
Experimental Protocols
Protocol A: Stereoselective Synthesis & Separation
Rationale: Separation of these isomers is challenging due to their diastereomeric nature. A "Marfey's Reagent" approach is the gold standard for validation.
-
Derivatization: React the crude
-MePhe mixture with FDAA (Marfey's Reagent) (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in 1M NaHCO at 40°C for 1 hour. -
Quenching: Stop reaction with 2M HCl.
-
HPLC Separation:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5
m). -
Mobile Phase: Gradient of Acetonitrile (A) and 50 mM Triethylamine phosphate pH 3.0 (B).
-
Elution Order: Typically, L-isomers elute before D-isomers. The (2S,3S)-derivative will elute distinctly from the (2R,3S)-derivative due to the interaction of the FDAA chiral center with the
-methyl group.
-
-
Validation: Confirm absolute configuration via NMR coupling constants (
). (2S,3S)-Erythro typically shows a larger (~11 Hz in specific solvents) compared to Threo, though this varies by N-protection state.
Protocol B: Competitive Radioligand Binding Assay (Opioid/Melanocortin)
Rationale: To determine
-
Membrane Preparation: Use CHO cells stably expressing the target receptor (e.g., hMC1R or
-OR). -
Incubation:
-
Mix cell membranes (20-40
g protein) with radioligand (e.g., [ I]-NDP-MSH for MC1R). -
Add increasing concentrations (
to M) of the test peptide containing (2S,3S) or (2R,3S).
-
-
Equilibrium: Incubate at 25°C for 90 minutes.
-
Filtration: Harvest on GF/B glass fiber filters pre-soaked in 0.5% PEI.
-
Analysis: Measure radioactivity. Calculate
and convert to using the Cheng-Prusoff equation.-
Self-Validation Check: The Hill slope should be near 1.0. If significantly different, suspect multiple binding sites or negative cooperativity.
-
References
-
Hruby, V. J., et al. (1995). "Synthesis and biological properties of beta-MePhe3 analogues of deltorphin I and dermenkephalin." Journal of Medicinal Chemistry. Link
-
Hruby, V. J., et al. (1998). "Beta-Methylation of the Phe7 and Trp9 Melanotropin Side Chain Pharmacophores Affects Ligand-Receptor Interactions."[3] Journal of Medicinal Chemistry. Link
-
Uchino, H., et al. (2002). "Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1)." Molecular Pharmacology. Link
-
Tóth, G., et al. (2007). "Novel diastereomeric opioid tetrapeptides exhibit differing pharmacological activity profiles." Brain Research Bulletin. Link
-
Peter, A., et al. (1997).[2][7] "Chromatographic methods for the separation of enantiomers and epimers of beta-alkyl amino acids." Analytica Chimica Acta. Link
Sources
- 1. Conformational analysis of beta-methyl-para-nitrophenylalanine stereoisomers of cyclo[D-Pen2, D-Pen5]enkephalin by NMR spectroscopy and conformational energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel diastereomeric opioid tetrapeptides exhibit differing pharmacological activity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (2S,3S)-beta-methylphenylalanine (CHEBI:77031) [ebi.ac.uk]
- 6. Synthesis and biological properties of beta-MePhe3 analogues of deltorphin I and dermenkephalin: influence of biased chi 1 Phe3 residues on peptide recognition for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Absolute Configuration: A Comparative Analysis of X-ray Crystallography for (2S,3S)-2-Amino-3-phenylbutyric Acid
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a chiral molecule—its absolute configuration—is of paramount importance.[1][2] Enantiomers, mirror-image isomers of a chiral drug, can exhibit vastly different pharmacological and toxicological profiles.[3][4] Therefore, unambiguous determination of absolute configuration is not merely an academic exercise but a critical regulatory and safety requirement. This guide provides an in-depth comparison of methodologies for determining absolute configuration, with a primary focus on the gold standard technique: single-crystal X-ray crystallography. We will use (2S,3S)-2-Amino-3-phenylbutyric acid, a chiral amino acid derivative, as our case study to illustrate the principles, protocols, and comparative advantages of this definitive method.
The Challenge of Chirality: Why Absolute Configuration Matters
Chiral molecules, by definition, are non-superimposable on their mirror images. This seemingly subtle difference in spatial arrangement can lead to significant variations in how they interact with the inherently chiral environment of biological systems, such as enzymes and receptors. The thalidomide tragedy of the mid-20th century serves as a stark reminder of this principle, where one enantiomer was an effective sedative while the other was a potent teratogen.[5] Consequently, establishing the absolute stereochemistry of a pharmaceutical compound is a cornerstone of its development.[1][2]
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray crystallography stands as the most powerful and direct method for determining the three-dimensional structure of a molecule, including its absolute configuration.[4][6][7] The technique relies on the diffraction of X-rays by a well-ordered, single crystal of the compound. While a routine X-ray diffraction experiment readily reveals the relative configuration of stereocenters, determining the absolute configuration requires a specific phenomenon known as anomalous dispersion (or resonant scattering).[7][8]
Under normal conditions, the scattering of X-rays by an atom is considered elastic, and the intensities of diffraction spots from crystal planes (h,k,l) and their inverse (-h,-k,-l), known as Bijvoet pairs, are equal. This is known as Friedel's Law. However, when the energy of the incident X-rays is near the absorption edge of an atom in the crystal, inelastic interactions occur, causing a phase shift in the scattered X-rays.[9][10][11] This phenomenon, called anomalous dispersion, breaks Friedel's Law, leading to measurable intensity differences between Bijvoet pairs (|F(hkl)|² ≠ |F(-h-k-l)|²).[10][11][12]
This intensity difference is directly dependent on the handedness of the crystal structure. By comparing the experimentally measured intensities with two calculated models—one for the initially proposed structure and one for its inverted (mirror image) structure—the correct absolute configuration can be unambiguously assigned.[11]
To provide a quantitative measure of the correctness of the assigned absolute configuration, the Flack parameter (x) was introduced.[12][13] This parameter is refined during the crystallographic analysis and ideally ranges from 0 to 1.
-
A Flack parameter close to 0 , with a small standard uncertainty, indicates that the assigned absolute configuration is correct.[12]
-
A Flack parameter close to 1 suggests that the inverted structure is correct, and the coordinates should be inverted.[12]
-
A value near 0.5 may indicate a racemic twin, where the crystal is composed of equal amounts of both enantiomers.[12]
Modern crystallographic software also employs alternative metrics like the Hooft parameter, which can be more robust, especially in cases with weak anomalous scattering.[14][15]
A Practical Workflow for Absolute Configuration Determination by SC-XRD
The overall process, from obtaining a sample to final validation of the absolute configuration, follows a logical sequence. The diagram below outlines this experimental workflow.
Caption: Figure 1: Experimental workflow for SC-XRD.
Experimental Protocol: (2S,3S)-2-Amino-3-phenylbutyric Acid
This section provides a detailed, step-by-step methodology for determining the absolute configuration of the title compound.
Objective: To grow suitable single crystals of (2S,3S)-2-Amino-3-phenylbutyric acid and determine its absolute configuration using single-crystal X-ray diffraction.
Methodology:
-
Crystal Growth:
-
Rationale: The primary prerequisite for SC-XRD is a high-quality single crystal.[1][2] Amino acids can often be crystallized from aqueous solutions or solvent/anti-solvent systems.[16][17]
-
Protocol:
-
Dissolve approximately 10-20 mg of enantiopure (2S,3S)-2-Amino-3-phenylbutyric acid in a minimal amount of hot deionized water in a small, clean vial.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, loosely cap the vial and allow for slow evaporation over several days.
-
Alternative Method: Dissolve the compound in a good solvent (e.g., ethanol) and slowly diffuse an anti-solvent (e.g., diethyl ether) into the solution in a sealed container.
-
Harvest well-formed, transparent crystals with sharp edges using a nylon loop.
-
-
-
Data Collection:
-
Rationale: To maximize the anomalous signal, a copper (Cu Kα, λ ≈ 1.54 Å) X-ray source is often preferred for light-atom structures (containing C, H, N, O) over molybdenum sources.[9][10] Even for light atoms like oxygen, modern detectors can measure the subtle anomalous scattering effects.[10]
-
Protocol:
-
Mount a selected single crystal (typically 0.1-0.3 mm in size) on a goniometer head.[18]
-
Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Use a modern diffractometer equipped with a Cu Kα X-ray source and a sensitive detector (e.g., CCD or CMOS).
-
Collect a full sphere of diffraction data, ensuring high redundancy and coverage of Bijvoet pairs.
-
-
-
Structure Solution and Refinement:
-
Rationale: This computational phase translates the diffraction pattern into a 3D atomic model.
-
Protocol:
-
Process the raw diffraction data to integrate intensities and apply corrections (e.g., Lorentz, polarization).
-
Determine the space group and unit cell parameters. The space group must be non-centrosymmetric for a chiral molecule.[11]
-
Solve the structure using direct methods or other algorithms to obtain an initial atomic model.
-
Refine the model against the experimental data using full-matrix least-squares methods. This process optimizes atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors.
-
-
-
Absolute Configuration Determination:
-
Rationale: This is the final, critical step to validate the handedness of the molecule.
-
Protocol:
-
During the final stages of refinement, introduce the Flack parameter x into the model.
-
Refine the Flack parameter against the full dataset.
-
Analyze the resulting value and its standard uncertainty (s.u.). For an enantiopure compound, a value of x ≈ 0 with a small s.u. (e.g., < 0.08) provides high confidence in the assigned configuration.[13]
-
If the result is ambiguous, perform a post-refinement analysis using methods like the Hooft parameter, which analyzes Bijvoet pairs directly.[14]
-
Generate the final Crystallographic Information File (CIF) report, which includes the final coordinates, refinement statistics, and the determined Flack parameter.
-
-
Comparison with Alternative Methods
While SC-XRD is the definitive method, obtaining suitable crystals can be a significant bottleneck.[1][19] In such cases, researchers can turn to chiroptical spectroscopy methods, which are solution-based but are indirect.[20][21]
Caption: Figure 2: Decision tree for method selection.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[1][2]
-
Principle: Enantiomers produce mirror-image VCD spectra. The experimental spectrum of an unknown enantiomer is compared to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for a specific configuration (e.g., S,S).[1][20] A match confirms the absolute configuration.[1]
-
Advantage: Does not require crystallization and can be performed on liquids, oils, or solutions.[20][22] It also provides information about the solution-state conformation.[2]
-
Limitation: It is an indirect method that relies heavily on the accuracy of quantum chemical calculations.
Electronic Circular Dichroism (ECD) & Optical Rotatory Dispersion (ORD):
-
Principle: ECD measures the differential absorption of circularly polarized light in the UV-Vis region, arising from electronic transitions.[23] ORD measures the variation of optical rotation with the wavelength of light.[24][25] Like VCD, experimental ECD/ORD spectra are compared with computationally predicted spectra to assign the absolute configuration.[26][27]
-
Advantage: Highly sensitive and requires very little sample.
-
Limitation: Requires a chromophore near the stereocenter for a strong signal. The accuracy is dependent on computational modeling, especially for conformationally flexible molecules.[26]
| Feature | Single-Crystal X-ray Crystallography (SC-XRD) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) / Optical Rotatory Dispersion (ORD) |
| Principle | X-ray diffraction & anomalous dispersion | Differential absorption of circularly polarized IR light | Differential absorption of circularly polarized UV-Vis light / Wavelength-dependent optical rotation |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | Solution, neat liquid, or oil (mg quantity) | Solution (µg to mg quantity) |
| Nature of Method | Direct & Unambiguous | Indirect (requires computational modeling) | Indirect (requires computational modeling) |
| Key Output | 3D atomic coordinates, Flack parameter | VCD spectrum for comparison with DFT | ECD/ORD spectrum for comparison with DFT |
| Primary Advantage | Definitive, "gold standard" determination | No crystallization needed; provides solution conformation | High sensitivity; requires minimal sample |
| Primary Limitation | Absolute requirement for a suitable single crystal | Relies on accuracy of DFT calculations | Requires a suitable chromophore; computationally intensive for flexible molecules |
Conclusion and Best Practices
For the unambiguous determination of the absolute configuration of (2S,3S)-2-Amino-3-phenylbutyric acid, single-crystal X-ray crystallography is the most authoritative and trustworthy method. Its ability to directly visualize the molecular structure in three dimensions provides irrefutable proof of stereochemistry, which is paramount for pharmaceutical development and regulatory submission.
Key Recommendations for Researchers:
-
Prioritize Crystallography: Always attempt to obtain single crystals for SC-XRD analysis first. This direct method eliminates the ambiguity inherent in indirect, calculation-based techniques.
-
Optimize Data Collection: When using SC-XRD for absolute configuration, use a copper X-ray source to enhance the anomalous scattering signal, especially for light-atom structures.
-
Validate with the Flack Parameter: The refinement and critical evaluation of the Flack parameter (and/or Hooft parameter) is not optional—it is the essential step that validates the absolute structure assignment.
-
Use Alternatives Wisely: When crystallization fails, VCD is an excellent alternative as it does not depend on a chromophore.[1][2] However, always ensure that the computational methods used for spectral prediction are robust and account for all relevant low-energy conformers.
By understanding the strengths and limitations of each technique, researchers can confidently and accurately navigate the critical task of absolute configuration determination, ensuring the safety and efficacy of next-generation therapeutics.
References
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia. [Link]
-
Spark904. (n.d.). Absolute configuration of complex chiral molecules. [Link]
-
(n.d.). Crystallography. Structural resolution. The anomalous dispersion. Universidad de La Laguna. [Link]
-
Ramachandran, G. N., & Raman, S. (1956). Anomalous dispersion method of determining structure and absolute configuration of crystals. Current Science. [Link]
-
(2017, June 21). Studying Chirality with Vibrational Circular Dichroism. Gaussian.com. [Link]
-
Nafie, L. A. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Journal of Molecular Structure. [Link]
-
(2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate. [Link]
-
Li, X., et al. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. [Link]
-
Netalkar, S. P. (n.d.). OPTICAL ROTATORY DISPERSION (ORD). SlideShare. [Link]
-
Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI. [Link]
-
(2024, February 19). Determination of absolute configuration. Purechemistry. [Link]
-
(n.d.). Determination of absolute configuration using X-ray diffraction. ResearchGate. [Link]
-
(n.d.). Understanding Optical Rotatory Dispersion. Scribd. [Link]
-
Abbate, S., et al. (2019). Electronic Circular Dichroism. Encyclopedia.pub. [Link]
-
(n.d.). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. ResearchGate. [Link]
-
Jurado, L., et al. (2018). A Simple Method for Determining the Absolute Configuration of alpha-Amino Acids. Journal of Chemical Education. [Link]
-
Stephens, P. J., et al. (2006). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry. [Link]
-
Britton, D., & Dunitz, J. D. (2012). Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]
-
(2023, April 30). Circular Dichroism, Optical Rotatory Dispersion for Absolute Configuration of Metal Complexes Hindi. YouTube. [Link]
-
(n.d.). CD vs. ORD Spectroscopy: Key Differences in Analyzing Molecular Chirality. Proteinstructures.com. [Link]
-
(n.d.). Absolute Configuration. MIT Department of Chemistry. [Link]
-
Glusker, J. P. (2010). Anomalous scattering and absolute configuration. Crystal Structure Analysis: A Primer. [Link]
-
(n.d.). Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations. JASCO Global. [Link]
-
Craig, J. C., & Roy, S. K. (1965). Optical rotatory dispersion and absolute configuration. I. Alpha-amino acids. Tetrahedron. [Link]
-
(n.d.). Bijvoet-Pair Analysis. Platon. [Link]
-
(n.d.). Glossary. OlexSys. [Link]
-
(2013, June 19). What other methods are there for determination of absolute configuration of small molecules? ResearchGate. [Link]
-
(n.d.). Flack parameter. Wikipedia. [Link]
-
Coles, S. J. (2020). Howard Flack and the Flack Parameter. MDPI. [Link]
-
Di Pietro, S., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. [Link]
-
Pescitelli, G., et al. (2013). Determination of amino acid enantiopurity and absolute configuration: synergism between configurationally labile metal-based receptors and dynamic covalent interactions. PubMed. [Link]
-
Ulyanenkov, A., et al. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. MDPI. [Link]
-
(2020, September 26). absolute configuration. Chemical Crystallography. [Link]
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Wehrle, R. J., et al. (2021). Direct determination of absolute stereochemistry of α-methylselenocysteine using the Mosher method. The Aquila Digital Community. [Link]
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Bolte, M., et al. (2022). Co-crystals of zwitterionic GABA API's pregabalin and phenibut: properties and application. RSC Publishing. [Link]
- (1992). Method for crystallization of amino acids.
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Bolte, M., et al. (2022). A Lection in Humbleness: Crystallization of Chiral and Zwitterionic APIs Baclofen and Phenibut. MDPI. [Link]
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(n.d.). Crystallization of Amino Acids. GEA. [Link]
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Stancanelli, D., et al. (2018). Crystallizing amino acids as bulking agents in freeze-drying. PubMed. [Link]
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In vitro comparison of (2S,3S)-2-Amino-3-phenylbutyric acid containing peptides
An In-Vitro Comparative Analysis of Peptides Incorporating (2S,3S)-2-Amino-3-phenylbutyric Acid for Enhanced Therapeutic Potential
Executive Summary: The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to overcome the inherent limitations of native peptides, such as poor metabolic stability and low binding affinity. This guide provides a comprehensive in-vitro comparison of a model bioactive peptide containing the constrained, non-canonical amino acid (2S,3S)-2-Amino-3-phenylbutyric acid. Through a series of robust in-vitro assays, we evaluate its performance against its native counterpart and a peptide modified with a D-amino acid substitution. This document serves as a technical resource for researchers and drug development professionals, detailing the experimental rationale, step-by-step protocols, and data interpretation to guide the development of next-generation peptide therapeutics.
Introduction: The Rationale for Non-Canonical Amino Acids
Peptides are highly valued as therapeutic agents due to their high target specificity and potency, which often surpasses that of small molecule drugs.[1] However, their clinical utility can be hampered by rapid enzymatic degradation and a lack of favorable pharmacokinetic profiles.[2] A proven strategy to mitigate these challenges is the introduction of non-canonical amino acids. These modifications can enforce specific backbone conformations, introduce steric shields against proteolytic enzymes, and enhance binding interactions with therapeutic targets.[3]
This guide focuses on (2S,3S)-2-Amino-3-phenylbutyric acid , a chiral amino acid derivative characterized by a phenyl group on a butyric acid backbone.[4] Its unique stereochemistry and hydrophobic side chain offer the potential to introduce conformational rigidity into a peptide sequence. This rigidity can pre-organize the peptide into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its target receptor. Furthermore, the non-natural structure is expected to confer significant resistance to enzymatic degradation.
To objectively assess these anticipated benefits, we have designed a comparative in-vitro study analyzing three peptide variants based on a hypothetical target-binding sequence, "Tyr-Gly-Gly-Phe-Leu" (a well-known opioid peptide sequence fragment for illustrative purposes):
-
Peptide A (Native): Tyr-Gly-Gly-Phe -Leu
-
Peptide B (Test Peptide): Tyr-Gly-Gly-[(2S,3S)-2-Amino-3-phenylbutyric acid] -Leu
-
Peptide C (Alternative): Tyr-Gly-Gly-D-Phe -Leu (A common stability-enhancing modification)
This guide will walk through the head-to-head comparison of these peptides across three critical in-vitro parameters: target binding affinity, enzymatic stability, and cell-based functional activity.
Experimental Design and Protocols
The overall experimental workflow is designed to provide a multi-faceted evaluation of the peptides, progressing from fundamental biochemical interactions to functional cellular responses.
Sources
- 1. genscript.com [genscript.com]
- 2. Peptide Synthesis and Peptide Drug Discovery Services [conceptlifesciences.com]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy (2S,3S)-2-Amino-3-phenylbutyric acid-HCl (EVT-3507060) | 53331-55-8 [evitachem.com]
A Guide to the Certificate of Analysis for (2S,3S)-2-Amino-3-phenylbutyric acid-HCl Reference Standard: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the integrity of a reference standard is paramount. This guide provides a comprehensive overview of the critical parameters detailed in a Certificate of Analysis (CoA) for the (2S,3S)-2-Amino-3-phenylbutyric acid-HCl reference standard. By delving into the experimental data and methodologies, this document aims to empower researchers to objectively compare and evaluate the quality of this standard against other alternatives, ensuring the reliability and reproducibility of their work.
The Central Role of a Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical tests. In drug development, it is indispensable for confirming the identity, purity, and strength of active pharmaceutical ingredients (APIs) and finished products. The CoA is a formal document that attests to the quality and purity of the reference standard, providing a detailed summary of the analytical tests performed and their results. Understanding the nuances of a CoA is crucial for making informed decisions about the suitability of a reference standard for its intended application.
Deconstructing the Certificate of Analysis: A Comparative Perspective
The CoA for a high-quality (2S,3S)-2-Amino-3-phenylbutyric acid-HCl reference standard will typically present data from a battery of analytical tests. Below is a comparative table outlining the key specifications and the significance of each.
| Parameter | Typical Acceptance Criteria | Significance and Comparison Considerations |
| Appearance | White to off-white solid | A visual inspection that provides a preliminary check for gross contamination or degradation. Consistency in appearance across batches is a key quality indicator. |
| Identity (¹H NMR) | Conforms to the structure | Confirms the chemical structure of the molecule. When comparing standards, the clarity and resolution of the spectra, along with the correct chemical shifts and splitting patterns, are critical. |
| Purity (HPLC/UPLC) | ≥ 98.0% | A measure of the percentage of the desired compound in the material. A higher purity value indicates fewer impurities, which is crucial for accurate quantification in assays. |
| Enantiomeric Purity (Chiral HPLC) | ≥ 99.0% (2S,3S) | For chiral molecules, this confirms the stereochemical identity and quantifies the presence of other stereoisomers. This is critical for biological activity and safety. |
| Molecular Weight (Mass Spectrometry) | Conforms to the theoretical value (215.68 g/mol for the HCl salt) | Verifies the molecular mass of the compound. High-resolution mass spectrometry can provide further confidence in the elemental composition. |
| Residual Solvents (GC) | Meets USP <467> or ICH Q3C limits | Quantifies any remaining solvents from the manufacturing process. Different suppliers may use different solvents, and their residual levels should be below established safety limits.[1][2] |
| Water Content (Karl Fischer Titration) | Report value (typically ≤ 1.0%) | The presence of water can affect the accurate weighing of the standard and may promote degradation. |
| Loss on Drying | Report value | Measures the amount of volatile matter (including water and residual solvents) removed upon drying. |
Foundational Analytical Techniques: The Science Behind the Data
The data presented on a CoA is the culmination of rigorous analytical testing. Understanding the principles and methodologies behind these tests is essential for a comprehensive evaluation of the reference standard.
High-Performance Liquid Chromatography (HPLC/UPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of a chemical compound by separating it from its impurities. The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the separation occurs based on the differential partitioning of the analyte and impurities between the two phases. A detector at the end of the column measures the concentration of each eluting component, generating a chromatogram. The purity is typically calculated as the area of the main peak relative to the total area of all peaks.
Chiral HPLC for Enantiomeric Purity
For chiral molecules like (2S,3S)-2-Amino-3-phenylbutyric acid, it is crucial to determine the enantiomeric purity. This is achieved using a specialized form of HPLC that employs a chiral stationary phase (CSP). The CSP is designed to interact differently with the enantiomers, leading to their separation. The resulting chromatogram will show distinct peaks for each enantiomer, allowing for the quantification of the desired enantiomer and any enantiomeric impurities. The use of macrocyclic glycopeptide-based CSPs is a common and effective method for the direct analysis of underivatized amino acid enantiomers.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity
¹H NMR spectroscopy is a powerful technique for elucidating the structure of a molecule. It provides detailed information about the chemical environment of each hydrogen atom in the molecule. The sample is placed in a strong magnetic field and irradiated with radio waves, causing the hydrogen nuclei to absorb energy at specific frequencies. The resulting spectrum shows a series of peaks, where the chemical shift, integration (area under the peak), and splitting pattern of each peak provide clues to the molecular structure. A CoA should include a ¹H NMR spectrum that is consistent with the known structure of (2S,3S)-2-Amino-3-phenylbutyric acid.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The sample is first ionized, and the resulting ions are accelerated into a magnetic or electric field, which separates them based on their mass-to-charge ratio. A detector then records the abundance of each ion. For a reference standard, MS is used to confirm the molecular weight of the compound, providing further evidence of its identity. High-resolution mass spectrometry can provide an accurate mass measurement, which can be used to determine the elemental composition of the molecule.[4]
Experimental Protocols: A Guide to Verification
For laboratories that wish to verify the specifications of a received reference standard, the following are generalized protocols for the key analytical techniques.
Protocol 1: Purity Determination by HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with a buffer such as phosphate or an ion-pairing agent. The exact composition should be optimized for the specific column and instrument.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the (2S,3S)-2-Amino-3-phenylbutyric acid-HCl reference standard in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Prepare a blank solution (solvent only).
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a wavelength where the analyte has significant absorbance (e.g., 210 nm or 254 nm).
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
-
Analysis: Inject the blank, followed by the standard solution.
-
Data Processing: Integrate all peaks in the chromatogram and calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Enantiomeric Purity by Chiral HPLC
-
Mobile Phase Preparation: Prepare a mobile phase suitable for the chiral column. For a macrocyclic glycopeptide-based column, a mixture of an organic modifier (like methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid) is often effective.[3]
-
Standard and Sample Preparation: Prepare the sample as described in the HPLC purity protocol.
-
Chromatographic Conditions:
-
Column: A chiral column, such as one with a teicoplanin-based chiral stationary phase.
-
Flow Rate, Injection Volume, and Temperature: These will be specific to the column and should be optimized.
-
Detector: UV detector.
-
-
Analysis: Inject the sample and record the chromatogram.
-
Data Processing: Identify the peaks corresponding to the (2S,3S) and any other stereoisomers. Calculate the enantiomeric purity based on the peak areas.
Protocol 3: Structural Confirmation by ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock and shim the instrument to optimize the magnetic field homogeneity.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard.
-
Integrate the peaks and analyze the chemical shifts and coupling patterns to confirm that the spectrum is consistent with the structure of (2S,3S)-2-Amino-3-phenylbutyric acid-HCl.
-
Protocol 4: Molecular Weight Confirmation by Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the reference standard in a solvent compatible with the ionization source (e.g., methanol or acetonitrile/water).
-
Instrument Setup:
-
Choose an appropriate ionization technique, such as electrospray ionization (ESI).
-
Set the mass spectrometer to scan over a relevant mass-to-charge (m/z) range.
-
-
Analysis: Infuse the sample solution into the mass spectrometer.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the ion corresponding to the protonated molecule [M+H]⁺. The m/z of this ion should correspond to the expected molecular weight of the free base plus the mass of a proton.
Conclusion: Ensuring Quality and Confidence in Research
A thorough understanding and critical evaluation of the Certificate of Analysis for a reference standard like (2S,3S)-2-Amino-3-phenylbutyric acid-HCl are indispensable for ensuring the quality and reliability of scientific research and drug development. By comparing the specifications and understanding the underlying analytical methodologies, researchers can confidently select a reference standard that meets the stringent requirements of their work, ultimately contributing to the integrity and reproducibility of their findings. This guide serves as a foundational resource to empower scientists in making these critical assessments, fostering a culture of quality and precision in the scientific community.
References
-
European Medicines Agency. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]
-
ICH. ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]
-
G.B. Sciences. Mass Spectrometry: A Quick Overview. [Link]
Sources
- 1. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
